Desvenlafaxine Succinate
Description
Structure
2D Structure
Properties
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPDEXVGKDEKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959511 | |
| Record name | Desvenlafaxine Succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386750-22-7 | |
| Record name | Desvenlafaxine Succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386750227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine Succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESVENLAFAXINE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB22ENF0XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Literature Search and Identification:
Databases: Systematic searches are conducted across major biomedical and scientific databases, including PubMed, Web of Science, Scopus, and relevant clinical trial registries.
Keywords: A comprehensive set of keywords related to "desvenlafaxine succinate (B1194679)," "serotonin-norepinephrine reuptake inhibitor," "SNRI," "O-desmethylvenlafaxine," "antidepressant research," "pharmacology," "pharmacokinetics," "neurobiology," and "clinical trials" are employed to capture relevant studies.
Inclusion/Exclusion Criteria: Strict criteria are applied to select studies focusing solely on the chemical compound desvenlafaxine (B1082) succinate, excluding clinical management, dosage/administration, or safety/adverse effect profiles outside of their relevance to mechanistic understanding or research methodology. Specific institutional and commercial sources are also excluded.
Data Extraction and Synthesis:
Study Characteristics: Information extracted includes study design (e.g., in vitro, in vivo animal models, human mechanistic studies, pooled analyses of clinical trials), population/subject characteristics, and key research questions.
Mechanistic Data: Detailed findings on receptor binding affinities, transporter inhibition constants (Ki, IC50 values), metabolic pathways, and neurobiological effects (e.g., neurotransmitter levels, neurogenesis markers) are extracted.
Pharmacokinetic Profiles: Data on absorption, distribution, metabolism, and excretion (ADME) that inform the compound's intrinsic properties, such as half-life and primary elimination routes, are collected nih.govwalshmedicalmedia.com.
Research Findings: Quantitative and qualitative results from experimental studies are meticulously documented, including measures of compound activity, and any reported findings related to its unique characteristics (e.g., low CYP interaction potential) nih.govwalshmedicalmedia.comdrugbank.com.
Quality Assessment and Bias Mitigation:
Critical Appraisal: Each included study undergoes a critical appraisal to assess its methodological quality, internal validity, and potential sources of bias. This involves evaluating aspects like experimental design, statistical analysis, and transparent reporting.
Consistency and Heterogeneity: The synthesis assesses the consistency of findings across different studies and explores sources of heterogeneity, such as varying experimental conditions or models.
Thematic Analysis and Interpretation:
Mechanisms of Action at Neurotransmitter Transporters
This compound primarily exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862), thereby enhancing their availability in the synaptic cleft patsnap.comnih.gov.
This compound acts as a potent inhibitor of both the human serotonin transporter (hSERT) and the human norepinephrine transporter (hNET) selleckchem.comcapes.gov.brpatsnap.com. In in vitro studies, desvenlafaxine has demonstrated reuptake inhibition with distinct kinetic profiles for these transporters. The concentration required to inhibit 50% of the reuptake (IC₅₀) is 47.3 ± 19.4 nM for serotonin reuptake and 531.3 ± 113.0 nM for norepinephrine reuptake selleckchem.comcapes.gov.br. This indicates that desvenlafaxine is approximately 10 times more potent at inhibiting serotonin uptake than norepinephrine uptake patsnap.comresearchgate.net. The pharmacokinetics of desvenlafaxine are linear and dose-proportional across a dose range of 50 to 600 mg/day nih.gov.
Table 1: In Vitro Reuptake Inhibition Kinetics of this compound
| Transporter | IC₅₀ (nM) | Reference |
| hSERT | 47.3 ± 19.4 | selleckchem.com |
| hNET | 531.3 ± 113.0 | selleckchem.com |
Competitive radioligand binding assays have been utilized to determine the binding affinities of this compound for hSERT and hNET. The inhibition constant (Kᵢ) values for desvenlafaxine are 40.2 ± 1.6 nM for hSERT and 558.4 ± 121.6 nM for hNET selleckchem.comcapes.gov.br. These values highlight desvenlafaxine's selective reuptake inhibitory profile, favoring the serotonin transporter over the norepinephrine transporter patsnap.comresearchgate.net. Compared to its parent compound venlafaxine, desvenlafaxine exhibits a higher binding affinity for SERT (Kᵢ = 40 nM/L for desvenlafaxine vs. 82 nM/L for venlafaxine) and a nearly 5-fold greater binding affinity for NET (Kᵢ = 558 nM/L for desvenlafaxine vs. 2480 nM/L for venlafaxine). Desvenlafaxine displays weak binding affinity (62% inhibition at 100 µM) for the human dopamine (B1211576) (DA) transporter selleckchem.comcapes.gov.br.
Table 2: Quantitative Binding Affinities (Kᵢ) of this compound
| Transporter | Kᵢ (nM) | Reference |
| hSERT | 40.2 ± 1.6 | selleckchem.comcapes.gov.br |
| hNET | 558.4 ± 121.6 | selleckchem.comcapes.gov.br |
| hDAT | Weak affinity (62% inhibition at 100 µM) | selleckchem.comcapes.gov.br |
Direct evidence specifically detailing the allosteric modulation of SERT or NET function by this compound is not extensively reported in the scientific literature accessed. The primary mechanism of action for desvenlafaxine is described as direct reuptake inhibition through binding to the serotonin and norepinephrine transporters patsnap.comnih.gov. While allosteric modulation is a recognized mechanism for some transporter-interacting drugs, the available research on desvenlafaxine focuses predominantly on its direct inhibitory effects on neurotransmitter reuptake patsnap.comnih.govresearchgate.netnih.gov.
Receptor Binding Profile and Ligand Interaction Studies
Preclinical in vitro studies have demonstrated that desvenlafaxine lacks significant affinity for a wide range of off-target neurotransmitter receptors researchgate.netnih.gov. Specifically, it shows virtually no affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors researchgate.netnih.gov. Furthermore, desvenlafaxine does not exhibit monoamine oxidase (MAO) inhibitory activity researchgate.netnih.gov and does not appear to interact significantly with various ion channels, including calcium, chloride, potassium, and sodium channels researchgate.netnih.gov. This broad lack of off-target binding contributes to its selective pharmacological profile as an SNRI.
In vivo studies, particularly those utilizing microdialysis and positron emission tomography (PET), provide insights into the brain penetration and transporter occupancy of desvenlafaxine. Oral administration of desvenlafaxine (30 mg/kg) in male rats has shown rapid penetration into the brain and hypothalamus selleckchem.comcapes.gov.br. Microdialysis experiments have demonstrated that desvenlafaxine significantly increases extracellular norepinephrine levels in the male rat hypothalamus, with no effect on dopamine levels selleckchem.comcapes.gov.br. In ovariectomized Sprague-Dawley rats, desvenlafaxine (30 mg/kg, s.c.), in the presence of a 5-HT₁ₐ antagonist (WAY-100635), increased 5-HT levels by 225% at 1 hour post-dosing and norepinephrine levels by 44% at 3 hours post-dosing, while dopamine levels remained unchanged nih.gov.
Regarding direct in vivo receptor occupancy of transporters, a PET study in healthy male subjects investigated serotonin transporter (SERT) occupancy by O-desmethylvenlafaxine (ODV, which is desvenlafaxine) using [¹¹C]DASB. This study found that desvenlafaxine (ODV) significantly reduced regional distribution volumes and binding potential (BPND) values in a dose-dependent manner. The total daily dose required to achieve 50% SERT occupancy was 14.4 mg for desvenlafaxine (ODV).
Table 3: SERT Occupancy by Desvenlafaxine (ODV) in In Vivo PET Studies
| Compound | Dose (mg/day) | SERT Occupancy (%) | Reference |
| Desvenlafaxine (ODV) | 14.4 (ED₅₀) | 50 | |
| Desvenlafaxine (ODV) | 25, 50, 100, 150 | Dose-dependent reduction in BPND |
Downstream Cellular Signaling Pathways Modulated by this compound
The increase in extracellular serotonin and norepinephrine levels due to this compound's reuptake inhibition leads to enhanced downstream cellular signaling pfizermedicalinformation.com. Antidepressant treatments, including SNRIs like desvenlafaxine, are understood to influence a range of intracellular signaling cascades implicated in neuronal function and plasticity researchgate.net. These pathways collectively contribute to the therapeutic effects observed.
Gene Expression Alterations in Response to this compound Exposure
This compound has been shown to induce alterations in gene expression. Studies have reported the upregulation of specific messenger RNA (mRNA) transcripts, indicating a modulatory role on gene activity.
Key Gene Expression Alterations by this compound
| Gene/Transcript | Effect of this compound Exposure | Context of Study | Reference |
| Brain-Derived Neurotrophic Factor (BDNF) mRNA | Upregulation | Maternal and fetal rat brains during pregnancy | nih.gov |
| S100B mRNA | Upregulation | Maternal and fetal rat brains during pregnancy | nih.gov |
| abcc1 | Expression alteration | Evaluation of drug efflux protein expression in vivo | researchgate.net |
| abcc2 | Expression alteration | Evaluation of drug efflux protein expression in vivo | researchgate.net |
| abcg2a | Expression alteration | Evaluation of drug efflux protein expression in vivo | researchgate.net |
| nrf2 | Expression alteration | Evaluation of drug efflux protein expression in vivo | researchgate.net |
| pparg | Expression alteration | Evaluation of drug efflux protein expression in vivo | researchgate.net |
| raraa | Expression alteration | Evaluation of drug efflux protein expression in vivo | researchgate.net |
These findings highlight that this compound's effects extend beyond immediate neurotransmitter availability to influence genetic transcription, particularly in areas related to neurotrophic support and cellular transport mechanisms.
Intracellular Protein Kinase Activation and Phosphorylation Cascades
This compound modulates intracellular signaling by affecting the phosphorylation state of key proteins, including various protein kinases and transcription factors, which are central to cellular function and plasticity.
cAMP Response Element-Binding Protein (CREB) Phosphorylation: Desvenlafaxine, through its active moiety toludesvenlafaxine, has been shown to increase the expression of phosphorylated CREB (p-CREB) fda.govnih.gov. CREB phosphorylation is a critical event in numerous intracellular signaling pathways and is influenced by various kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), Ca2+/calmodulin-dependent protein kinase (CaMKII), extracellular signal-regulated protein kinase (ERK), phosphoinositide 3-kinase (PI3K), and glycogen (B147801) synthase kinase 3 (GSK-3) hres.ca. The activation of the CREB pathway plays a role in neurogenesis, neuronal survival, and synaptic plasticity fda.gov.
AMP-Activated Protein Kinase (AMPK) Phosphorylation: In a chronic mouse model of depression, this compound was observed to prevent the decrease of phosphorylated 5'-AMP-activated protein kinase (AMPK) and 3-hydroxy-3-methyl-glutaryl-CoA reductase protein expression nih.gov. This suggests a role in regulating cellular energy metabolism and cholesterol synthesis.
PI3K/Akt Signaling: While not directly linked to this compound's direct activation of PI3K/Akt, the PI3K-Akt signaling pathway is a commonly shared pathway involved in conditions related to depression researchgate.net. Some antidepressants are noted to trigger the stimulation of the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) cascade, which in turn leads to the activation/phosphorylation of CREB physiology.org. This suggests a broader context within which SNRIs may operate.
Neurotrophic Factor Modulation (e.g., Brain-Derived Neurotrophic Factor (BDNF))
A significant aspect of this compound's cellular pharmacology is its modulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF is a polypeptide that plays a crucial role in promoting neuronal survival, neurogenesis, neuronal differentiation, and synaptic plasticity, especially within brain regions like the hippocampus researchgate.netdrugbank.comfda.gov.
Increase in BDNF Levels: this compound has been demonstrated to increase BDNF levels. In a corticosterone-induced mouse model of depression, Desvenlafaxine (DVS) effectively reversed the stress-induced decrease in BDNF levels in the prefrontal cortex (PFC), hippocampus (HC), and striatum (ST) selleck.co.jp. Clinical observational studies have also shown that Desvenlafaxine treatment leads to increased post-treatment BDNF levels in patients with MDD.
BDNF Levels in MDD Patients Treated with Desvenlafaxine
| Time Point | BDNF Level (pg/ml) ± SD | p-value (vs. start of treatment) | Reference |
| Start of Treatment | 760.5 ± 28.53 | - | |
| 12 Weeks Post-treatment | 845.8 ± 32.82 | <0.05 |
The increase in BDNF expression is closely linked to the activation of the CREB pathway, as CREB is known to regulate BDNF production nih.govfda.govhres.ca. The normalization or increase of BDNF levels by antidepressant treatment is considered a vital component of the neurotrophic hypothesis of depression, which posits that low BDNF levels are associated with depressive states and their restoration contributes to therapeutic efficacy researchgate.netfda.gov.
Impact on Neurotransmitter Systems Beyond Serotonin and Norepinephrine
While this compound primarily targets serotonin and norepinephrine transporters, investigations have explored its potential interactions with other key neurotransmitter systems, such as dopamine, GABA, and glutamate (B1630785).
Modulatory Effects on Dopaminergic Neurotransmission
Preclinical studies employing competitive radioligand binding assays indicate that this compound exhibits weak binding affinity for the human dopamine (DA) transporter, demonstrating 62% inhibition at a high concentration of 100 µM. wikipedia.orgnih.gov This suggests that its direct influence on dopamine reuptake is considerably less potent than its effects on serotonin and norepinephrine transporters. In vitro data support that inhibition of dopamine reuptake at concentrations that inhibit serotonin and norepinephrine reuptake is unlikely for most patients. fishersci.cauni-freiburg.de
Despite this weak direct affinity, this compound may indirectly influence dopaminergic neurotransmission, particularly in specific brain regions. In areas like the frontal cortex, where dopamine is largely inactivated by norepinephrine reuptake due to a relative scarcity of dopamine transporters, desvenlafaxine's inhibition of norepinephrine reuptake can lead to an increase in prefrontal dopamine levels. nih.govuni.lu This indirect mechanism suggests a potential for desvenlafaxine to influence cognitive functions associated with the prefrontal cortex, though clinical evidence for cognitive improvement remains preliminary. uni.lu
However, in vivo microdialysis studies in male rats have shown that orally administered desvenlafaxine (30 mg/kg) significantly increased extracellular norepinephrine levels in the hypothalamus but had no discernible effect on dopamine levels in that specific region. nih.gov It is also notable that while desvenlafaxine itself does not increase striatal dopamine levels, its prodrug, toludesvenlafaxine, has been shown to exert this effect, highlighting a distinction in the pharmacological profiles of related compounds. researchgate.netguidetopharmacology.org
| Neurotransmitter Transporter | This compound Affinity (Ki/IC50) | Observed Effect |
|---|---|---|
| Human Serotonin Transporter (hSERT) | Ki: 40.2 ± 1.6 nM; IC50: 47.3 ± 19.4 nM | Potent reuptake inhibition nih.gov |
| Human Norepinephrine Transporter (hNET) | Ki: 558.4 ± 121.6 nM; IC50: 531.3 ± 113.0 nM | Selective reuptake inhibition nih.gov |
| Human Dopamine Transporter (DAT) | 62% inhibition at 100 µM (weak affinity) | Weak direct effect, potential indirect increase in prefrontal cortex wikipedia.orgnih.govuni.lu |
Investigations of GABAergic and Glutamatergic System Interactions
In vitro studies have broadly indicated that desvenlafaxine does not demonstrate significant affinity for GABA or glutamate receptors. fishersci.cauni-freiburg.de This suggests that it does not directly act as an agonist or antagonist at these receptor sites.
However, research has explored desvenlafaxine's influence on GABAergic systems in specific contexts. Studies investigating the anticonvulsant effects of this compound in mouse models demonstrated that treatment with the compound significantly attenuated alterations in gamma-aminobutyric acid (GABA) levels in the brains of pentylenetetrazole (PTZ)-induced convulsive mice. abertay.ac.ukscispace.comrjptonline.org Specifically, desvenlafaxine treatment led to a significant increase in brain GABA levels in these models. abertay.ac.ukscispace.comrjptonline.org These findings suggest that while direct receptor binding may be minimal, this compound might exert modulatory effects on GABAergic neurotransmission indirectly, potentially contributing to its observed anticonvulsant properties. abertay.ac.ukrjptonline.org
Neuroplasticity and Neurogenesis Research
Neuroplasticity, the brain's capacity to adapt and reorganize, and neurogenesis, the formation of new neurons, are critical processes implicated in mood regulation and the pathophysiology of depression. Antidepressant treatments, including this compound, have been investigated for their ability to modulate these processes.
Effects on Dendritic Morphology and Synaptogenesis
Depression is associated with structural changes in the brain, including dendritic neuronal atrophy and reductions in glial cells and dendritic arborization, particularly in regions like the prefrontal cortex and hippocampus. nih.gov Antidepressants are understood to promote neuroplasticity by influencing cell signaling and by affecting synaptogenesis, the process of forming new synaptic connections between neurons. nih.gov
Studies on Adult Hippocampal Neurogenesis Following this compound Exposure
Adult hippocampal neurogenesis, the ongoing birth of new neurons in the hippocampus throughout adulthood, has been linked to the therapeutic effects of antidepressant drugs in rodent models of depression. nih.govmassbank.eu Studies have specifically examined the impact of this compound on this process.
A notable finding from these studies is the relatively rapid impact of desvenlafaxine on neurogenesis. The increase in new cells was observed after only 3 days of treatment, a quicker onset compared to several weeks reported for other antidepressant drugs. nih.gov This accelerated effect on neuronal maturation could potentially contribute to a faster therapeutic response onset, as suggested by its pharmacokinetics. nih.gov The authors posited that the neurogenic effects observed with higher doses of desvenlafaxine might be attributed to its dual influence on both serotonin and norepinephrine levels, a combined effect not achieved by lower doses. nih.gov
| Neuroplasticity/Neurogenesis Parameter | Effect of this compound (Preclinical Studies) | Research Finding |
|---|---|---|
| BDNF Levels (Hippocampus/Frontal Cortex) | Increased | Promotes neuronal differentiation, survival, synaptic plasticity, morphology maintenance. nih.govguidetopharmacology.org |
| Total New BrdU+ Cells (Adult Rat Dentate Gyrus) | Increased (with high dose) | Significantly more new cells detected compared to vehicle. nih.govmassbank.eu |
| Neuronal Maturation Rate (Adult Rat Dentate Gyrus) | Accelerated (with high dose) | Fewer maturing and more mature neuronal phenotypes observed, suggesting faster maturation. nih.govmassbank.eu |
| Onset of Neurogenic Effects | Rapid (3 days) | Faster than typical for other antidepressants (several weeks). nih.gov |
Functional Neuroimaging Studies
Functional neuroimaging techniques, such as positron emission tomography (PET), functional magnetic resonance imaging (fMRI), and single-photon emission computed tomography (SPECT), are invaluable tools for investigating the neurophysiological underpinnings of psychiatric disorders and the impact of pharmacological interventions. These methods allow for the non-invasive monitoring of neuronal and neurochemical activities, as well as physiological changes in neuronal networks within the living human brain. guidetopharmacology.orgresearchgate.netciteab.comfishersci.ca
In the context of antidepressant research, functional neuroimaging is utilized to identify abnormal brain activity patterns in conditions like major depressive disorder (MDD) and to understand how pharmacological agents alter these patterns to exert therapeutic effects. guidetopharmacology.orgresearchgate.net These techniques provide insights into drug mechanisms of action by assessing target engagement, biodistribution, and changes in cerebral blood flow or metabolic rate, which reflect neuronal activation. citeab.comfishersci.ca
While functional neuroimaging is extensively employed to understand the brain's response to antidepressant treatments generally and to study the pathophysiology of MDD, specific functional neuroimaging studies detailing findings directly and solely attributable to this compound were not explicitly detailed in the search results. The available literature primarily discusses the general application of these techniques in psychopharmacology and depression research to elucidate drug effects on brain activity and networks. Thus, although this compound's effects are understood to involve central nervous system potentiation, detailed functional neuroimaging data uniquely identifying its specific alterations in brain activity beyond its general class effects are not prominently reported in the provided information.
Clinical Efficacy Research and Therapeutic Applications of Desvenlafaxine Succinate
Efficacy in Major Depressive Disorder (MDD)
The efficacy of desvenlafaxine (B1082) succinate (B1194679) in treating MDD has been established through numerous clinical trials, including systematic reviews and meta-analyses, subgroup analyses, and long-term relapse prevention studies.
Systematic reviews and meta-analyses of clinical trial data have consistently demonstrated the efficacy of desvenlafaxine succinate in the acute treatment of MDD. A meta-analysis of individual patient data from nine randomized, double-blind, placebo-controlled, 8-week studies (n=2,913, including 1,805 on desvenlafaxine and 1,108 on placebo) found significantly greater improvement in the 17-item Hamilton Rating Scale for Depression (HAM-D17) total score for desvenlafaxine compared to placebo (difference in adjusted means: -1.9; P<.001) cambridge.orgcambridge.org. This improvement was observed across various fixed-dose groups (50, 100, 200, or 400 mg/day) and a flexible-dose group cambridge.org.
Here is a summary of efficacy findings from meta-analyses in MDD:
| Efficacy Measure | Desvenlafaxine (%) | Placebo (%) | P-value | Source |
| HAM-D17 Response Rate | 53 | 41 | <.001 | cambridge.org |
| HAM-D17 Remission Rate | 32 | 23 | <.001 | cambridge.org |
| Risk Ratio for Response | 1.24 | (vs. Placebo) | <.001 | thieme-connect.com |
| Risk Ratio for Remission | 1.29 | (vs. Placebo) | <.001 | thieme-connect.com |
Subgroup analyses have investigated the efficacy of this compound across different patient demographics, including age and sex. A pooled analysis of nine placebo-controlled trials in MDD outpatients evaluated efficacy based on age (≤40, 41-54, 55-64, ≥65 years) and sex nih.govscience.gov. The analysis found no significant sex-treatment, age-treatment, or sex-age-treatment interactions, indicating consistent efficacy across these subgroups nih.gov.
For women, the difference in HAM-D17 change from baseline for desvenlafaxine versus placebo was -1.72 (P < 0.001), and for men, it was -2.11 (P < 0.001) nih.gov. Response rates for desvenlafaxine and placebo were 53% and 42% (P < 0.001) for women, respectively, and 53% and 41% (P < 0.001) for men, respectively nih.govscience.gov. Remission rates were 31% for desvenlafaxine and 21% for placebo (P < 0.001) among women, and 34% for desvenlafaxine and 26% for placebo (P = 0.007) among men nih.govscience.gov. Significant differences in HAM-D17 change from baseline were observed among women aged 18-40 (P = 0.01), 41-54 (P = 0.002), and ≥65 years (P = 0.02) nih.gov. For men, significant changes were noted in the 18-40 (P = 0.03) and 41-54 subgroups (P = 0.002) nih.gov. Response rates were generally similar across age subgroups, with significant differences from placebo seen in the 18-40, 41-54, and ≥65 subgroups nih.govscience.gov. Remission rates were significant versus placebo in the 41-54 (P = 0.006), 55-64 (P = 0.01), and ≥65 (P = 0.02) subgroups among women, but not in any age subgroup among men nih.govscience.gov.
Summary of Subgroup Efficacy in MDD (Pooled Analysis)
| Group | Efficacy Measure | Desvenlafaxine (%) | Placebo (%) | P-value | Source |
| Women | HAM-D17 Response | 53 | 42 | <0.001 | nih.govscience.gov |
| Men | HAM-D17 Response | 53 | 41 | <0.001 | nih.govscience.gov |
| Women | HAM-D17 Remission | 31 | 21 | <0.001 | nih.govscience.gov |
| Men | HAM-D17 Remission | 34 | 26 | 0.007 | nih.govscience.gov |
Long-term studies have demonstrated the effectiveness of this compound in preventing relapse in MDD patients. A multicenter, double-blind, placebo-controlled, randomized withdrawal trial, lasting 11 months, evaluated the efficacy of desvenlafaxine 50 mg/day in preventing relapse nih.govresearchgate.net. Patients who responded to 8-week open-label treatment with desvenlafaxine 50 mg/day and maintained a stable response through week 20 were randomized to either placebo (n=276) or desvenlafaxine 50 mg/day (n=272) for a 6-month double-blind withdrawal period nih.gov.
The study found that the time to relapse was significantly shorter for the placebo group compared to the desvenlafaxine group (P < 0.001) nih.govresearchgate.net. At the end of the 6-month double-blind treatment, the estimated probability of relapse was 30.2% for placebo versus 14.3% for desvenlafaxine 50 mg/day nih.govresearchgate.net. This indicates that desvenlafaxine 50 mg/day was effective in preventing relapse of depression over a 6-month period in patients who had shown a stable response to prior open-label treatment nih.govresearchgate.net. Another randomized trial reported that patients receiving desvenlafaxine (n=189) experienced significantly longer times to relapse compared to those receiving placebo (n=185) during a 6-month double-blind period (log-rank test, P < 0.0001) researchgate.net. The percentages of patients relapsing were 42% for placebo and 24% for desvenlafaxine (P < 0.001) researchgate.net.
Relapse Prevention Rates in MDD (6-month period)
| Treatment Group | Estimated Probability of Relapse (%) | Source |
| Placebo | 30.2 | nih.govresearchgate.net |
| Desvenlafaxine 50 mg/day | 14.3 | nih.govresearchgate.net |
| Placebo (another study) | 42 | researchgate.net |
| Desvenlafaxine | 24 | researchgate.net |
Efficacy in Generalized Anxiety Disorder (GAD)
While desvenlafaxine is primarily approved for MDD, its impact on anxiety symptoms, particularly those comorbid with depression, has been examined.
A post-hoc analysis of pooled data from nine short-term (8-week), randomized, placebo-controlled, double-blind studies of desvenlafaxine (50-400 mg/day) in patients with MDD (without a primary anxiety diagnosis) evaluated its effects on anxiety symptoms cambridge.orgcambridge.org. Desvenlafaxine was associated with significantly greater reductions compared to placebo in scores on the HAM-D17 anxiety/somatization factor (-3.41 vs -2.92, P<.001) and the Covi Anxiety Scale (-1.35 vs -1.04, P<.001) cambridge.orgcambridge.org. In fixed-dose studies, significant improvements were observed across all dose groups for the HAM-D17 anxiety/somatization factor (P≤.011), and for the 50, 100, and 200 mg/day dose groups on the Covi Anxiety Scale (all P≤.015 vs placebo) cambridge.orgcambridge.org.
In a 6-week randomized rater-blinded head-to-head comparative trial comparing escitalopram (B1671245), desvenlafaxine, and vortioxetine (B1682262) in patients with major depressive disorder and high levels of anxiety (anxious depression), all three treatments showed similar baseline-to-endpoint improvement in Hamilton Anxiety Rating Scale (HAMA) total scores (p=0.114 for difference among groups) nih.gov. Desvenlafaxine significantly reduced anxiety somatic scores (p = 0.013) and hypochondriasis scores (p = 0.014) on individual HAMD items compared to escitalopram nih.gov. On individual HAMA items, desvenlafaxine treatment resulted in significantly lower scores for respiratory symptoms (p = 0.013) compared to escitalopram and cardiovascular symptoms (p = 0.005) compared to vortioxetine nih.gov.
Summary of Anxiety Symptom Reduction
| Measure | Desvenlafaxine vs. Placebo (MDD with anxiety) | P-value | Source |
| HAM-D17 Anxiety/Somatization Factor Reduction | -3.41 vs -2.92 | <.001 | cambridge.orgcambridge.org |
| Covi Anxiety Scale Reduction | -1.35 vs -1.04 | <.001 | cambridge.orgcambridge.org |
While specific trials directly focused on GAD as a primary diagnosis for this compound are not as extensively detailed as for MDD, its efficacy in alleviating anxiety symptoms comorbid with MDD provides insight into its potential. In the study of anxious depression, patients demonstrated similar response and remission rates for both HAMD (depressive symptoms) and HAMA (anxiety symptoms) across desvenlafaxine, escitalopram, and vortioxetine treatment groups nih.gov. Specific numeric response and remission rates for GAD as a primary diagnosis are not available in the provided search results, but the data on anxiety symptom reduction in MDD suggest a positive effect. A pilot study in postpartum mothers with depression or anxiety found that the majority of women (82.4%) reached remission of anxiety symptoms (HAM-A) with desvenlafaxine treatment researchgate.net.
Research in Other Psychiatric and Neurological Conditions
Beyond its primary indication for major depressive disorder, this compound has been investigated for its potential therapeutic applications in other psychiatric and neurological conditions, demonstrating efficacy in specific contexts.
Investigational Applications in Neuropathic Pain Syndromes
Clinical research has explored this compound's utility in managing neuropathic pain syndromes, particularly painful diabetic peripheral neuropathy (DPN). A 13-week, randomized, double-blind, placebo-controlled, fixed-dose study was conducted to evaluate the efficacy of desvenlafaxine in adults suffering from painful DPN. The primary efficacy endpoint for this study was the change from baseline in the numeric rating scale (NRS) score for pain severity researchgate.netnih.gov.
Results from this study indicated that this compound at doses of 200 mg/day and 400 mg/day significantly reduced pain associated with DPN compared to placebo. At week 13, the mean change from baseline in NRS score for the 200 mg/day group was significantly greater than placebo, with a difference of 1.10 (95% confidence interval [CI]: 0.50 to 1.70; P<0.001). Similarly, the 400 mg/day group showed a significant difference of 0.91 (95% CI: 0.23 to 1.59; P=0.027) from placebo. Lower doses, specifically 50 mg/day and 100 mg/day, did not demonstrate statistically significant differences from placebo in NRS score reduction researchgate.netnih.gov. Furthermore, desvenlafaxine was observed to improve activity impairment across all assessed doses researchgate.netnih.gov.
Table 1: Efficacy of Desvenlafaxine in Painful Diabetic Peripheral Neuropathy at Week 13 (NRS Score)
| Desvenlafaxine Dose (mg/day) | Adjusted Mean Change from Baseline in NRS Score | Difference from Placebo (95% CI) | P-value |
| 50 | -2.41 nih.gov | 0.58 (-0.08 to 1.25) researchgate.netnih.gov | 0.084 nih.gov |
| 100 | -2.42 nih.gov | 0.59 (-0.03 to 1.21) researchgate.netnih.gov | 0.084 nih.gov |
| 200 | -2.93 nih.gov | 1.10 (0.50 to 1.70) researchgate.netnih.gov | <0.001 researchgate.netnih.gov |
| 400 | -2.74 nih.gov | 0.91 (0.23 to 1.59) researchgate.netnih.gov | 0.027 researchgate.netnih.gov |
| Placebo | -1.83 nih.gov | - | - |
Studies on Vasomotor Symptoms Associated with Menopause
This compound has been investigated as a non-hormonal treatment option for menopausal vasomotor symptoms (VMS), commonly known as hot flashes and night sweats nih.govwomensmentalhealth.orgtandfonline.com. A double-blind, randomized, placebo-controlled trial enrolled 458 postmenopausal women experiencing 50 or more moderate to severe hot flushes per week to assess the efficacy of desvenlafaxine at doses of 100 mg/day or 150 mg/day nih.govfiercebiotech.com.
The study found that desvenlafaxine significantly reduced the number of hot flushes compared with placebo. At week 12, the 100 mg/day group achieved a 65.4% reduction from baseline in hot flush frequency, while the 150 mg/day group demonstrated a 66.6% reduction, compared to a 50.8% reduction in the placebo group (all P ≤ 0.012) nih.gov. Furthermore, the severity of hot flashes and the number of nighttime awakenings were significantly reduced at both week 4 and week 12 in the desvenlafaxine groups (all P ≤ 0.048) nih.gov. Evidence of efficacy was observed as early as one week into treatment womensmentalhealth.orgfiercebiotech.com.
Table 2: Reduction in Hot Flush Frequency from Baseline at Week 12
| Desvenlafaxine Dose (mg/day) | Reduction in Hot Flushes from Baseline | P-value vs. Placebo |
| 100 | 65.4% nih.gov | ≤ 0.012 nih.gov |
| 150 | 66.6% nih.gov | ≤ 0.012 nih.gov |
| Placebo | 50.8% nih.gov | - |
Efficacy Research in Post-Traumatic Stress Disorder (PTSD) and Other Anxiety Disorders
While desvenlafaxine is primarily indicated for MDD, its efficacy has been explored in other anxiety-related contexts. For post-traumatic stress disorder (PTSD), there is insufficient evidence to recommend desvenlafaxine for treatment psychopharmacologyinstitute.com.
However, desvenlafaxine has been studied for its effect on anxiety symptoms associated with major depressive disorder. A pooled analysis of nine short-term, randomized, placebo-controlled, double-blind, 8-week studies examined the impact of desvenlafaxine (50-400 mg/day) on anxiety symptoms in patients with MDD who did not have a primary anxiety diagnosis cambridge.orgcambridge.org. The analysis revealed that desvenlafaxine treatment led to significantly greater reductions in scores on measures of anxiety compared with placebo. Specifically, for the Hamilton Rating Scale for Depression (HAM-D17) anxiety/somatization factor, the mean change from baseline for desvenlafaxine was -3.41 versus -2.92 for placebo (P<.001). On the Covi Anxiety Scale, the mean change was -1.35 for desvenlafaxine compared to -1.04 for placebo (P<.001) cambridge.orgcambridge.org. Significant improvements were observed across various fixed-dose groups for these anxiety measures cambridge.orgcambridge.org. It is important to note that these findings pertain to anxiety symptoms occurring as a comorbidity with MDD, rather than primary anxiety disorders cambridge.orgcambridge.org.
Table 3: Improvement in Anxiety Symptoms Associated with MDD
| Outcome Measure | Desvenlafaxine Mean Change from Baseline | Placebo Mean Change from Baseline | P-value |
| HAM-D17 Anxiety/Somatization Factor | -3.41 cambridge.orgcambridge.org | -2.92 cambridge.orgcambridge.org | <.001 cambridge.orgcambridge.org |
| Covi Anxiety Scale | -1.35 cambridge.orgcambridge.org | -1.04 cambridge.orgcambridge.org | <.001 cambridge.orgcambridge.org |
Methodologies for Clinical Outcome Assessment and Patient-Reported Outcomes (PROs)
The evaluation of this compound's efficacy relies on a combination of clinician-rated psychometric scales and patient-reported outcome measures, providing comprehensive insights into treatment effects.
Psychometric Scale Validation and Application in this compound Studies
In clinical trials involving this compound, a variety of psychometric scales are routinely applied to assess the severity of symptoms and treatment response. The 17-item Hamilton Depression Rating Scale (HAMD-17 or HDRS-17) is frequently used as a primary efficacy outcome measure, quantifying depressive symptoms and determining response and remission rates nih.govpsychiatrist.comnih.govresearchgate.netpsychiatrist.compsychiatrist.compfizerpro.commedcentral.comnih.govnih.gov. Another widely utilized clinician-rated scale is the Montgomery-Åsberg Depression Rating Scale (MADRS) , which serves as a secondary outcome, particularly to assess the severity of depressive symptoms and specific aspects like lassitude nih.govpsychiatrist.comnih.govresearchgate.netpsychiatrist.compsychiatrist.comnih.govcpn.or.kr.
Development and Utilization of Patient-Reported Outcome Measures for Efficacy Assessment
The 5-item World Health Organization Well-Being Index (WHO-5) is another key PRO that assesses a patient's subjective well-being, encompassing aspects such as good spirits, feeling calm/relaxed, active/vigorous, fresh/rested, and general interest psychiatrist.comnih.govresearchgate.netpsychiatrist.com. Studies have shown that desvenlafaxine treatment leads to significant improvements in WHO-5 total scores and its individual items, highlighting an enhancement in patients' self-reported well-being psychiatrist.comnih.govresearchgate.netpsychiatrist.com. Other self-report scales like the Clinically Useful Depression Outcome Scale (CUDOS) , Clinically Useful Anxiety Outcome Scale (CUXOS) , and Patient Health Questionnaire-15 (PHQ-15) for somatic symptoms have also been utilized in some clinical trials to capture patient-reported symptom changes cpn.or.kr.
Safety Profile and Adverse Event Research for Desvenlafaxine Succinate
Characterization of Adverse Event Profiles from Clinical Trials and Post-Marketing Surveillance
The safety and tolerability of Desvenlafaxine (B1082) Succinate (B1194679) have been evaluated in numerous clinical studies and through ongoing post-marketing surveillance. medpath.comclinicaltrials.gov An integrated analysis of short-term, placebo-controlled studies involving 1,834 patients treated with Desvenlafaxine found that 12% discontinued (B1498344) treatment due to an adverse event, compared to 3% of the 1,116 placebo-treated patients. nih.govcambridge.org Generally, adverse reactions were most common during the first week of treatment. pfizer.com
In short-term, fixed-dose clinical trials for major depressive disorder (MDD), the most frequently observed treatment-emergent adverse reactions were nausea, dizziness, insomnia, hyperhidrosis (excessive sweating), constipation, somnolence (drowsiness), decreased appetite, anxiety, and specific male sexual function disorders. fda.govfda.govnih.gov Nausea was the most common adverse event, typically described as transient and mild to moderate in severity. nih.govcambridge.org
The incidence of these common adverse events often appeared to be dose-related. For instance, the rate of discontinuation due to adverse events in fixed-dose studies increased with higher doses. nih.govcambridge.org At the 50 mg dose, the discontinuation rate due to an adverse event was 4.1%, similar to placebo at 3.8%, while the rate for the 100 mg dose was 8.7%. fda.govfda.gov The most common adverse reactions leading to discontinuation in short-term studies (up to 8 weeks) were nausea (4%), and dizziness, headache, and vomiting (2% each). fda.govnih.gov In a longer-term study lasting up to 9 months, vomiting was the most frequent reason for discontinuation (2%). fda.govfda.gov
Table 1: Incidence of Common Treatment-Emergent Adverse Reactions in 8-Week Placebo-Controlled MDD Studies Data represents the percentage of patients reporting the reaction.
| Adverse Reaction | Placebo (n=636) | Desvenlafaxine 50 mg (n=317) | Desvenlafaxine 100 mg (n=424) |
|---|---|---|---|
| Nausea | 10% | 22% | 26% |
| Dizziness | 5% | 13% | 10% |
| Insomnia | 6% | 9% | 12% |
| Hyperhidrosis | 4% | 10% | 11% |
| Constipation | 4% | 9% | 10% |
| Somnolence | 4% | 4% | 9% |
| Decreased Appetite | 2% | 5% | 8% |
| Anxiety | 3% | 4% | 3% |
Source: Pooled data from fixed-dose clinical studies. fda.govmdedge.com
Cardiovascular: Treatment with Desvenlafaxine Succinate has been associated with increases in blood pressure and heart rate. fda.gov In controlled studies, sustained hypertension was observed, defined as treatment-emergent supine diastolic blood pressure ≥ 90 mm Hg and ≥ 10 mm Hg above baseline for three consecutive visits. fda.gov Cases of elevated blood pressure requiring immediate treatment have also been reported. fda.govpfizer.com Although small, statistically significant mean changes in blood pressure were seen across doses, clinically meaningful changes were observed in 2% of Desvenlafaxine-treated patients compared to 1% of placebo-treated patients in an integrated analysis. nih.govcambridge.org Other reported cardiovascular adverse events include palpitations and hot flush. drugs.com Uncommon reports from clinical studies include ischemic cardiac events like myocardial ischemia and myocardial infarction, though these patients often had multiple underlying cardiac risk factors. fda.govpfizer.com
Gastrointestinal: Gastrointestinal issues are among the most common adverse effects. Nausea is the most frequently reported, with an incidence of up to 36%. drugs.com Other common effects include dry mouth (up to 25%), constipation (up to 14%), vomiting, and diarrhea. drugs.comtg.org.au While most of these events are mild to moderate, rare instances of acute pancreatitis have been noted. drugs.com Gastrointestinal bleeding has been reported with other SNRIs and may also be a risk with Desvenlafaxine. fda.gov
Neurological: Common neurological adverse events include dizziness, somnolence, and headache. fda.govnih.gov Tremor and disturbance in attention have also been reported. nih.gov More serious, but less common, neurological events such as syncope (fainting) and convulsions have been observed. fda.govpfizer.com
Serious Adverse Event Reporting and Analysis
Serious adverse events (SAEs) are untoward medical occurrences that result in outcomes such as death, are life-threatening, require hospitalization, or lead to significant disability. medpath.comclinicaltrials.gov
Several rare but serious adverse reactions have been identified for this compound, often as part of the broader SNRI class effects.
Serotonin (B10506) Syndrome: This potentially life-threatening condition can occur with Desvenlafaxine, particularly when co-administered with other serotonergic agents. pfizer.commedscape.com Symptoms may include mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), and neuromuscular aberrations (e.g., tremor, rigidity, myoclonus). pfizer.com
Seizures: Convulsions have been reported, and the medication is advised to be used with caution in patients with a history of seizure disorders. fda.govpfizer.com
Hyponatremia: Low sodium levels in the blood (hyponatremia), often resulting from the syndrome of inappropriate antidiuretic hormone secretion (SIADH), can occur. pfizer.compatsnap.com This is more common in elderly patients or those taking diuretics. drugs.com Symptoms can include headache, confusion, memory problems, and weakness. drugs.compatsnap.com
Interstitial Lung Disease and Eosinophilic Pneumonia: Though rare, these serious respiratory conditions have been associated with Desvenlafaxine use. fda.gov
Severe Cutaneous Reactions: While not directly reported for Desvenlafaxine in some summaries, severe skin reactions like Stevens-Johnson Syndrome and toxic epidermal necrolysis are known risks for other SNRIs and may occur. fda.gov Photosensitivity reactions have also been noted. pfizer.com
An integrated analysis of studies found one completed suicide among Desvenlafaxine-treated patients, along with four suicide attempts (three on Desvenlafaxine, one on placebo) and eight cases of suicidal ideation (five on Desvenlafaxine, three on placebo) during the on-therapy period. nih.govcambridge.org
Post-marketing surveillance (PMS) studies provide real-world data on the safety of a drug after its approval. A 6-month PMS study in Korea involving adults with MDD found a low incidence of adverse events, with a profile consistent with previous clinical trials. nih.gov The study concluded that Desvenlafaxine was safe and effective in this population, with no clinically relevant changes in blood pressure noted. nih.gov Another non-interventional PMS study was designed to review safety data among Filipino patients with MDD and vasomotor symptoms. medpath.comclinicaltrials.gov
A large, 1-year, double-blind, placebo-controlled study evaluated the safety of Desvenlafaxine in 2,118 healthy postmenopausal women. nih.gov This study specifically looked for cardiovascular, cerebrovascular, and hepatic events. The results showed no evidence of an increased risk for these serious events with Desvenlafaxine compared to placebo. The study reported one myocardial infarction in a placebo-treated participant and one probable stroke in a Desvenlafaxine-treated participant. nih.gov
Discontinuation Syndrome Research
Cessation of treatment with this compound, particularly when abrupt, is associated with a discontinuation syndrome. fda.gov Research based on data from nine placebo-controlled studies and a relapse-prevention study systematically evaluated these symptoms. nih.gov
The most common discontinuation-emergent adverse events (reported by ≥5% of patients) were dizziness, nausea, headache, irritability, diarrhea, anxiety, abnormal dreams, fatigue, and hyperhidrosis. nih.gov In short-term studies, scores on the Discontinuation-Emergent Signs and Symptoms (DESS) checklist were significantly higher for patients stopping Desvenlafaxine compared to placebo. nih.gov The frequency of these events generally increased with a longer duration of therapy. fda.gov Post-marketing reports have described serious discontinuation symptoms that can be severe and prolonged. nih.govpfizer.com Therefore, a gradual reduction in the dose rather than abrupt cessation is recommended when discontinuing therapy. pfizer.compfizer.com
Symptomatology and Incidence of Discontinuation-Emergent Adverse Events
The cessation of treatment with this compound can lead to a range of discontinuation-emergent adverse events. Clinical studies have systematically evaluated these symptoms, which can occur after abrupt discontinuation or dose reduction. fda.gov The symptomatology is consistent with the discontinuation syndrome observed with other serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs). fda.gov
Commonly reported symptoms upon discontinuing Desvenlafaxine include dizziness, nausea, headache, irritability, insomnia, diarrhea, anxiety, fatigue, abnormal dreams, and hyperhidrosis (excessive sweating). fda.govnih.gov In general, these events tend to occur more frequently with a longer duration of therapy. fda.gov Analysis of data from nine short-term, double-blind, placebo-controlled studies revealed that the most frequent taper/poststudy-emergent adverse events (occurring in ≥5% of patients) were dizziness, nausea, headache, irritability, diarrhea, anxiety, abnormal dreams, fatigue, and hyperhidrosis. nih.gov
The Discontinuation-Emergent Signs and Symptoms (DESS) checklist is a tool used to measure these withdrawal effects. dovepress.com In short-term studies, DESS scores for groups discontinuing Desvenlafaxine peaked at the first assessment after stopping the medication. nih.gov Specifically, scores for those who had been on 50 mg/day and 100 mg/day doses were significantly higher than for those discontinuing a placebo. nih.gov Similarly, after a 12-week open-label period with higher doses (200 and 400 mg/day), patients who discontinued the medication had significantly increased DESS scores compared to those who continued treatment. nih.gov However, after a longer 6-month double-blind phase, a significant increase in DESS scores compared to placebo was only observed for patients discontinuing the 400 mg/day dose. nih.gov
In a long-term (up to 9 months) study, the most common taper-emergent adverse events (with an incidence of ≥5%) included dizziness (12%), nausea (9%), and headache (8%). psychiatrist.com A "withdrawal syndrome," which could encompass a group of related symptoms like nausea and dizziness, was reported by 5% of patients. psychiatrist.com
Table 1: Incidence of Common Discontinuation-Emergent Adverse Events with this compound
| Symptom | Incidence Rate (≥5%) in Short-Term Studies nih.gov | Incidence Rate in a Long-Term Study (up to 9 months) psychiatrist.com |
|---|---|---|
| Dizziness | ≥5% | 12% |
| Nausea | ≥5% | 9% |
| Headache | ≥5% | 8% |
| Irritability | ≥5% | Not specified |
| Diarrhea | ≥5% | Not specified |
| Anxiety | ≥5% | Not specified |
| Abnormal Dreams | ≥5% | Not specified |
| Fatigue | ≥5% | Not specified |
| Hyperhidrosis | ≥5% | Not specified |
| Withdrawal Syndrome | Not specified | 5% |
Academic Strategies for Managing Discontinuation in Clinical Practice
To mitigate the risk and severity of discontinuation symptoms associated with this compound, a primary strategy recommended in academic literature is a gradual dose reduction, or tapering. consensus.apppfizer.com Abrupt cessation, particularly from higher doses, is more likely to result in more severe withdrawal symptoms. consensus.app A structured tapering schedule allows the body to adapt to decreasing levels of the medication, thereby reducing the intensity of discontinuation effects. consensus.app For some individuals, the tapering period may need to extend over several months. pfizer.compfizer.com
Close monitoring by healthcare providers during the tapering process is considered crucial. consensus.app Patients should be educated about the possibility of discontinuation symptoms and encouraged to report any that emerge promptly. consensus.appcambridge.org Management strategies often involve providing reassurance and, if necessary, symptomatic treatment to manage discomfort. consensus.appnih.gov
If severe discontinuation symptoms occur, a common clinical strategy is to reintroduce the medication and then proceed with a more gradual taper. cambridge.orgnih.gov Symptoms typically resolve quickly, often within 24 hours of restarting the antidepressant. cambridge.org
Another strategy discussed in academic literature for managing discontinuation from SNRIs like Desvenlafaxine involves switching the patient to an antidepressant with a longer half-life, such as fluoxetine (B1211875). cambridge.orgnih.gov Anecdotal reports suggest that fluoxetine can suppress the discontinuation symptoms of other SSRIs and SNRIs. cambridge.org After a successful switch, the fluoxetine can often be stopped after several weeks without the re-emergence of significant discontinuation symptoms. cambridge.org
It is also important for clinicians to distinguish between the symptoms of discontinuation syndrome and a potential relapse of the underlying condition. nih.gov Keeping a mood calendar and considering psychotherapy can be supportive measures during the discontinuation phase to manage emotional symptoms and reduce the risk of relapse. addictionresource.com
Long-Term Safety and Tolerability Studies
Longitudinal Assessment of Adverse Events Over Extended Treatment Periods
Long-term studies have been conducted to evaluate the safety and tolerability of this compound over extended periods. An open-label study lasting up to 10 months with flexible doses (200 to 400 mg/d) found that the long-term safety profile was similar to that observed in short-term studies. psychiatrist.comnih.gov In this study, which enrolled 1,395 patients, 89% reported at least one treatment-emergent adverse event. nih.gov
The most frequently reported treatment-emergent adverse events (in 10% or more of patients) during this long-term evaluation were headache (31%), nausea (24%), hyperhidrosis (16%), dizziness (15%), dry mouth (12%), insomnia (12%), upper respiratory tract infection (11%), nasopharyngitis (11%), and fatigue (10%). psychiatrist.comnih.gov Adverse events were the primary reason for discontinuation for 21% of the patients in this trial. psychiatrist.comnih.gov Serious adverse events considered related to the study drug were rare, occurring in less than 1% of patients, and no deaths were reported. nih.gov
Another long-term study in children and adolescents with major depressive disorder (MDD) over 8 months found that Desvenlafaxine was generally safe and well-tolerated. nih.gov In this pediatric population, the most common treatment-emergent adverse events (reported by three or more patients) were upper abdominal pain and headache in children, and somnolence, nausea, upper abdominal pain, and headache in adolescents. nih.gov Mean pulse rates showed a statistically significant increase from baseline, although no significant changes in blood pressure were observed at the final evaluation. nih.gov Two 6-month extension studies in children and adolescents also concluded that Desvenlafaxine was generally safe and well-tolerated, with no new safety signals identified. cambridge.org
Table 2: Most Common Treatment-Emergent Adverse Events in a 10-Month Open-Label Study of this compound
| Adverse Event | Incidence Rate (≥10%) psychiatrist.comnih.gov |
|---|---|
| Headache | 31% |
| Nausea | 24% |
| Hyperhidrosis | 16% |
| Dizziness | 15% |
| Dry Mouth | 12% |
| Insomnia | 12% |
| Upper Respiratory Tract Infection | 11% |
| Nasopharyngitis | 11% |
| Fatigue | 10% |
Impact on Bone Mineral Density and Metabolic Parameters
The impact of antidepressants on bone mineral density (BMD) is a subject of ongoing research. Serotonin transporters and receptors have been identified in bone cells, suggesting that medications like SNRIs and SSRIs, which block serotonin reuptake, could influence bone metabolism. mdpi.comopenmedicalpublishing.org Some studies have indicated that the use of SSRIs, in particular, is associated with reduced BMD and an increased risk of fractures, especially in older adults. openmedicalpublishing.orgnih.gov Animal studies have also shown that inhibiting the serotonin transporter can lead to reduced bone accrual. nih.gov
However, the evidence specifically for Desvenlafaxine is less direct, and findings across the broader class of antidepressants are not entirely consistent. openmedicalpublishing.org A meta-analysis of antidepressant use and BMD in women did not find a significant association between the use of SSRIs or tricyclic antidepressants (TCAs) and lower BMD. researchgate.net Another study in men found that recurrent major depressive disorder was associated with lower BMD at certain sites, while antidepressant use was linked to lower BMD only in men with lower body weight. nih.gov
Regarding metabolic parameters, long-term studies of Desvenlafaxine have monitored changes in lipids. In one extended study, laboratory findings of note occurred for lipids, but few individual patients had values that were considered clinically important by the medical monitor. psychiatrist.com The product labeling for Desvenlafaxine notes that dose-related increases in serum cholesterol and triglycerides have been observed in clinical studies. fda.gov
Drug Drug Interaction Research Involving Desvenlafaxine Succinate
Pharmacokinetic Drug Interactions
Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another agent. Desvenlafaxine (B1082) has a comparatively low propensity for such interactions, primarily because its metabolism is less dependent on the cytochrome P450 (CYP) enzyme system compared to many other antidepressants. pharmgkb.orgdovepress.comnih.gov It is mainly metabolized through conjugation by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) isoforms. walshmedicalmedia.compfizermedicalinformation.compsychopharmacologyinstitute.com
Interactions with Cytochrome P450 (CYP) Enzyme Inhibitors and Inducers
Desvenlafaxine's metabolism is only minimally affected by the CYP enzyme system, with CYP3A4 being a minor pathway for its oxidative metabolism. walshmedicalmedia.compfizermedicalinformation.compfizer.commedcentral.com The CYP2D6 metabolic pathway is not involved. pfizermedicalinformation.comdrugbank.com Consequently, desvenlafaxine demonstrates a low risk of clinically significant drug-drug interactions when co-administered with drugs that inhibit or induce CYP enzymes. dovepress.compsychopharmacologyinstitute.com
Research has specifically investigated the impact of potent CYP inhibitors on desvenlafaxine and, conversely, desvenlafaxine's effect on substrates of various CYP enzymes.
Effect of CYP3A4 Inhibitors on Desvenlafaxine: A clinical study involving the potent CYP3A4 inhibitor, ketoconazole (B1673606), demonstrated a weak interaction. When ketoconazole was co-administered with a single dose of desvenlafaxine, it resulted in a modest increase in desvenlafaxine exposure. The area under the plasma concentration-time curve (AUC) for desvenlafaxine increased by approximately 43%, and the peak plasma concentration (Cmax) rose by about 8%. pfizer.compsychiatrist.commedicines.org.au While this interaction was statistically significant, the magnitude of the increase is generally not considered to necessitate dose adjustments.
Effect of Desvenlafaxine on CYP Substrates: Studies have shown that desvenlafaxine is not a significant inhibitor of major CYP enzymes, including CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, or 3A4. pfizermedicalinformation.compfizer.com
CYP2D6: In a study where desvenlafaxine was co-administered with desipramine, a CYP2D6 substrate, only minor increases in desipramine's Cmax (30%) and AUC (36%) were observed. researchgate.net This effect is significantly less pronounced than the potent inhibition seen with a drug like paroxetine. researchgate.net
CYP3A4: When desvenlafaxine was administered with midazolam, a sensitive CYP3A4 substrate, it led to a slight decrease in midazolam exposure, indicating a weak interaction. walshmedicalmedia.compsychiatrist.com
Combined CYP2D6/CYP3A4 Substrates: Desvenlafaxine has been shown to have no clinically relevant effect on drugs metabolized by both CYP2D6 and CYP3A4, such as tamoxifen (B1202) and aripiprazole. pfizer.com
Table 1: Effect of Co-administered Drugs on Desvenlafaxine Pharmacokinetics
| Interacting Drug | Interacting Drug's MOA | Desvenlafaxine Dose | Change in Desvenlafaxine Cmax | Change in Desvenlafaxine AUC | Clinical Significance |
|---|---|---|---|---|---|
| Ketoconazole | Potent CYP3A4 Inhibitor | 400 mg | ▲ ~8% pfizer.compsychiatrist.com | ▲ ~43% pfizer.compsychiatrist.com | Weak interaction pfizer.com |
Table 2: Effect of Desvenlafaxine on Other Drugs' Pharmacokinetics
| Substrate Drug | Primary Metabolizing Enzyme | Desvenlafaxine Dose | Change in Substrate Cmax | Change in Substrate AUC | Clinical Significance |
|---|---|---|---|---|---|
| Desipramine | CYP2D6 | 100 mg/day | ▲ ~25-30% psychiatrist.comresearchgate.net | ▲ ~17-36% psychiatrist.comresearchgate.net | Minor/No interaction psychiatrist.comresearchgate.net |
| Midazolam | CYP3A4 | 50 mg/day | ▼ ~14% psychiatrist.com | ▼ ~29% psychiatrist.com | Weak interaction psychiatrist.com |
| Midazolam | CYP3A4 | 400 mg/day | ▼ ~16% walshmedicalmedia.com | ▼ ~31% walshmedicalmedia.compsychiatrist.com | Weak interaction walshmedicalmedia.compsychiatrist.com |
| Tamoxifen | CYP2D6 / CYP3A4 | 100 mg/day | No significant change | ▲ 3% pfizer.com | No clinically relevant effect pfizer.com |
Investigations of P-glycoprotein and Other Transporter-Mediated Interactions
In vitro studies using Caco-2 cell monolayers have been conducted to assess the interaction potential of desvenlafaxine with P-glycoprotein (P-gp), a key drug transporter. The results from these investigations show that desvenlafaxine is neither a substrate nor an inhibitor of the P-gp transporter. pfizermedicalinformation.compsychiatrist.commedworksmedia.com Efflux ratios were less than 2, and the concentration required to cause 50% inhibition (IC50) was greater than 250 µM, indicating a low potential for clinically relevant P-gp-mediated drug interactions. psychiatrist.commedworksmedia.comnih.gov
Pharmacodynamic Drug Interactions
Pharmacodynamic interactions occur when two drugs have additive, synergistic, or antagonistic effects on the body. For desvenlafaxine, these interactions are primarily related to its mechanism of action as an SNRI. pharmgkb.org
Interactions with Other Central Nervous System (CNS) Active Agents
The risk of combining desvenlafaxine with other CNS-active drugs has not been systematically evaluated in comprehensive studies. pfizer.commedicines.org.aue-lactancia.org Therefore, caution is generally advised when desvenlafaxine is taken in combination with other substances that act on the central nervous system. pfizer.come-lactancia.org Although a clinical study showed that desvenlafaxine does not potentiate the impairment of motor and mental skills caused by ethanol, patients are still typically advised to avoid or limit alcohol consumption. pfizer.commedicines.org.audrugs.com Co-administration with other CNS depressants could lead to additive effects, such as increased sedation or impairment of psychomotor performance. medscape.com
Serotonin (B10506) Syndrome Risk Assessment with Concomitant Medications
A significant and potentially life-threatening pharmacodynamic interaction associated with desvenlafaxine is serotonin syndrome. pfizer.comnih.gov This condition arises from excessive serotonergic activity in the central nervous system. The risk is substantially increased when desvenlafaxine is used concurrently with other serotonergic agents. pfizer.compfizermedicalinformation.compharmgkb.org
Concomitant use is contraindicated with Monoamine Oxidase Inhibitors (MAOIs), including drugs like linezolid (B1675486) and methylene (B1212753) blue. e-lactancia.orgnih.gov A washout period of 14 days is required when switching from an MAOI to desvenlafaxine, and a 7-day period is needed after stopping desvenlafaxine before starting an MAOI. e-lactancia.orgpfizermedicalinformation.com
Close monitoring is warranted when desvenlafaxine is co-administered with the following classes of drugs due to the increased risk of serotonin syndrome: medscape.comnih.govpfizermedicalinformation.compharmgkb.org
Triptans (migraine medications)
Other SNRIs and Selective Serotonin Reuptake Inhibitors (SSRIs)
Tricyclic Antidepressants (TCAs)
Opioids (e.g., fentanyl, tramadol, meperidine, methadone)
Amphetamines
Lithium
Buspirone
Tryptophan supplements
St. John's Wort
Noradrenergic System Interaction Studies with Sympathomimetics and Other Agents
As a norepinephrine (B1679862) reuptake inhibitor, desvenlafaxine can potentiate the effects of other drugs that act on the noradrenergic system. The use of desvenlafaxine alone has been associated with increases in blood pressure and heart rate. medicines.org.audrugs.com When combined with sympathomimetic agents (e.g., nasal decongestants, adrenergic bronchodilators, systemic vasopressors), there is a potential for additive or synergistic effects on blood pressure and heart rate. drugs.com Caution and regular monitoring of blood pressure and pulse are recommended if desvenlafaxine is used with other drugs known to increase these vital signs. drugs.comnih.gov
Desvenlafaxine Succinate Research in Special Populations
Geriatric Population Studies
The physiological changes associated with aging can impact drug metabolism and response, necessitating specific studies in the geriatric population.
Pharmacokinetic studies in older adults reveal notable differences compared to younger individuals, primarily linked to age-related declines in renal function. Research has shown that clearance rates of desvenlafaxine (B1082) are reduced in the elderly. nih.govportico.orgdroracle.ai
In a study comparing healthy adults across different age groups (18-45, 65-75, and >75 years), the mean total area under the plasma concentration-versus-time curve (AUC) and peak plasma concentration (Cmax) were significantly higher in the oldest participants. Specifically, mean AUC and Cmax values were 55% and 32% higher, respectively, in the very old group compared to the young group. The apparent clearance of desvenlafaxine was also found to be significantly lower in individuals aged 60-80 years compared to those aged 21-44 years. portico.org These age-related pharmacokinetic changes are largely attributed to the natural decline in renal function with age, as desvenlafaxine is primarily eliminated through renal excretion. drugbank.com
From a pharmacodynamic perspective, desvenlafaxine lacks significant affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, which is a relevant consideration in older adults who are often more susceptible to side effects from receptor blockade. nih.govpfizermedical.com However, older patients may be more at risk for developing clinically significant hyponatremia (low sodium in the blood) when treated with SNRIs like desvenlafaxine. drugbank.comhres.camayoclinic.org
Studies evaluating desvenlafaxine in older adults have shown efficacy in treating major depressive disorder (MDD). semanticscholar.org In an open-label study of outpatients aged 65 and older, treatment with desvenlafaxine resulted in reduced mean total scores on the 17-item Hamilton Rating Scale for Depression (HAM-D17), with improvements maintained over the study period. semanticscholar.orgresearchgate.net
| Study Focus | Key Findings | Reference |
|---|---|---|
| Long-term Efficacy in Elderly with MDD | Reduced mean total HAM-D17 scores, with improvements maintained through the study. | semanticscholar.orgresearchgate.net |
| Safety Profile in Patients ≥65 years | Higher incidence of systolic orthostatic hypotension compared to patients <65 years. | drugbank.comhres.ca |
| Risk of Hyponatremia | Elderly patients may be at greater risk for clinically significant hyponatremia. | drugbank.comhres.ca |
| Considerations for Co-morbidities | Caution is advised for patients with poor renal function. Monitoring of blood pressure is recommended. | droracle.aimayoclinic.org |
Pediatric and Adolescent Population Research
The use of antidepressants in younger populations requires specific investigation due to ongoing developmental changes that can affect drug handling and response.
Pharmacokinetic studies have been conducted to establish an appropriate dosing strategy for children and adolescents. nih.gov In an 8-week, open-label study, the total area under the drug concentration-time curve (AUC) for desvenlafaxine appeared to increase linearly with increasing doses in both children (ages 7-11) and adolescents (ages 12-17). nih.gov Research indicates that body weight is a key factor, providing an adequate prediction for dose-normalized AUC. nih.gov When compared to adults receiving the same dose, drug exposure was found to be similar in adolescents, but approximately 30% higher in children aged 7 to 11. fda.gov Desvenlafaxine pharmacokinetics have been shown to be approximately linear in both children and adolescents. fda.gov
Despite establishing pharmacokinetic profiles, clinical trials have not demonstrated the efficacy of desvenlafaxine for treating MDD in children and adolescents. hres.ca Multiple Phase 3, double-blind, placebo-controlled studies in pediatric patients (ages 7-17) failed to meet their primary objective of demonstrating superiority over placebo. nih.govpfizer.combiospace.com
In one 8-week study, the change from baseline in the Children's Depression Rating Scale-Revised (CDRS-R) total score, the primary efficacy endpoint, was not statistically significant for either low- or high-exposure desvenlafaxine groups compared to placebo. nih.gov Another study, which was also fluoxetine-referenced, found that neither desvenlafaxine nor fluoxetine (B1211875) was statistically different from placebo. pfizer.com Across these studies, no new safety signals were identified, and the adverse events observed were generally consistent with those seen in adults. nih.govpfizer.combiospace.com Long-term, open-label extension studies showed that desvenlafaxine was generally safe and well-tolerated for up to 6 months, but these studies were exploratory in their efficacy assessments. nih.govcambridge.org
| Trial Identifier/Type | Patient Population | Primary Efficacy Endpoint | Outcome vs. Placebo | Reference |
|---|---|---|---|---|
| Phase 3, Double-Blind, Placebo-Controlled (NCT01371734) | Children & Adolescents (7-17 years) with MDD | Change from baseline in CDRS-R total score at week 8 | No statistical separation from placebo was observed for either desvenlafaxine group. | nih.gov |
| Phase 3, Double-Blind, Placebo-Controlled, Fluoxetine-Referenced | Children & Adolescents (7-17 years) with MDD | Superiority in efficacy over placebo | Did not meet primary objective; not statistically different from placebo. | pfizer.com |
| Two Phase 3, Placebo-Controlled Studies | Pediatric patients (7-17 years) with MDD | Superiority in efficacy over placebo | Desvenlafaxine did not demonstrate superior efficacy compared to placebo in either study. | hres.cabiospace.com |
| Open-Label Extension Trials | Children & Adolescents with MDD | Exploratory efficacy (maintenance of symptom reduction) | Maintained mean depressive symptom reduction observed in lead-in studies. | cambridge.org |
Renal and Hepatic Impairment Studies
The primary routes of desvenlafaxine metabolism and excretion—glucuronidation and renal clearance—indicate that organ impairment could substantially alter its pharmacokinetics. nih.govnih.gov
Studies in patients with varying degrees of renal impairment have demonstrated that as renal function declines, the exposure to desvenlafaxine increases. A single-dose study involving healthy subjects and those with mild, moderate, or severe renal impairment, as well as end-stage renal disease (ESRD), showed a progressive increase in AUC and a decrease in apparent oral-dose clearance (Cl/F) with increasing severity of impairment. nih.gov The elimination half-life was also prolonged in those with renal impairment. researchgate.net
In subjects with hepatic impairment, the effects on desvenlafaxine pharmacokinetics are also notable. portico.org A study in adults with chronic Child-Pugh class A, B, and C hepatic impairment found a non-significant but observable increase in desvenlafaxine exposure in patients with moderate to severe impairment. nih.gov The mean AUC was approximately 31% and 35% higher in those with moderate and severe hepatic impairment, respectively, compared to healthy subjects. nih.gov
| Impairment Type | Severity | Key Pharmacokinetic Finding (vs. Healthy Subjects) | Reference |
|---|---|---|---|
| Renal Impairment | Mild (CrCl 50-80 mL/min) | AUC increased by ~42% | |
| Moderate (CrCl 30-50 mL/min) | AUC increased by ~56% | ||
| Severe (CrCl <30 mL/min) | AUC increased by ~108% | ||
| End-Stage Renal Disease (ESRD) | AUC increased by ~116% | ||
| Hepatic Impairment | Mild (Child-Pugh A) | No statistically significant differences in disposition. | nih.gov |
| Moderate (Child-Pugh B) | AUC increased by ~31% (non-significant). | nih.gov | |
| Severe (Child-Pugh C) | AUC increased by ~35% (non-significant). | nih.gov |
Impact of Organ Dysfunction on Desvenlafaxine Succinate (B1194679) Clearance and Exposure
The clearance and exposure of desvenlafaxine can be significantly altered by dysfunction of the kidneys or liver, the primary organs involved in its elimination and metabolism.
Renal Impairment:
Desvenlafaxine is primarily eliminated through the kidneys, with approximately 45% of the dose excreted unchanged in the urine. pfizermedical.comresearchgate.net Consequently, renal impairment leads to decreased clearance and increased exposure to the drug. Studies have demonstrated a direct correlation between the severity of renal impairment and the extent of this increase.
In a study involving subjects with varying degrees of renal function, a single 100 mg oral dose of desvenlafaxine resulted in progressively higher systemic exposure as renal function declined. nih.govepa.gov Compared to healthy subjects, the area under the plasma concentration-time curve (AUC) for desvenlafaxine increased by approximately 42% in individuals with mild renal impairment, 56% in those with moderate impairment, and 108% in those with severe renal impairment. epa.gov Patients with end-stage renal disease (ESRD) requiring dialysis showed an even greater increase in exposure. nih.govepa.gov
The apparent oral clearance (CL/F) of desvenlafaxine decreases with worsening renal function. This reduction in clearance is the primary driver for the increased exposure observed in patients with renal impairment. epa.gov The elimination half-life of desvenlafaxine is also prolonged in these individuals. pfizermedical.com
| Degree of Renal Impairment | Creatinine (B1669602) Clearance (mL/min) | Approximate Increase in Desvenlafaxine AUC |
| Mild | 50-80 | 42% |
| Moderate | 30-50 | 56% |
| Severe | <30 | 108% |
| End-Stage Renal Disease (ESRD) | N/A | >116% |
Hepatic Impairment:
While renal excretion is the main route of elimination, desvenlafaxine is also metabolized, primarily through glucuronidation. nih.govdroracle.ai The impact of hepatic impairment on desvenlafaxine pharmacokinetics is less pronounced than that of renal impairment.
Pharmacokinetic Modeling in Patients with Varying Degrees of Impaired Organ Function
Population pharmacokinetic (PPK) models have been developed to characterize the disposition of desvenlafaxine and to quantify the impact of intrinsic factors such as organ dysfunction on its pharmacokinetics. nih.gov These models are valuable tools for understanding variability in drug exposure and for informing dosing recommendations in special populations.
A PPK model for O-desmethyl venlafaxine (B1195380) (desvenlafaxine) found that the typical values for apparent clearance (CL/F) and apparent volume of distribution (V/F) were 19.53 L/h and 282 L, respectively. nih.gov This model also confirmed that pharmacokinetic parameters for desvenlafaxine were similar between patients with major depressive disorder and healthy subjects. nih.gov
For patients with renal impairment, pharmacokinetic modeling has been used to describe the relationship between creatinine clearance and desvenlafaxine clearance. These models have shown that as creatinine clearance decreases, the clearance of desvenlafaxine also decreases in a predictable manner. This allows for the simulation of drug exposure at different levels of renal function and supports the development of specific dosing adjustments for this patient population. nih.gov
Similarly, while the effect of hepatic impairment is less substantial, pharmacokinetic models can help to quantify the modest increase in exposure observed in patients with moderate to severe liver dysfunction. These models can aid in determining if dose adjustments are necessary to maintain safety and efficacy in this population.
Pregnancy and Lactation Research
Teratogenicity and Developmental Toxicity Studies in Preclinical Models
Preclinical studies in animal models have been conducted to evaluate the potential for desvenlafaxine succinate to cause teratogenicity or developmental toxicity.
In reproductive developmental studies, pregnant rats and rabbits were administered this compound during the period of organogenesis. In these studies, there was no evidence of teratogenic effects at plasma exposures (AUC) up to 19 times the exposure in humans at a dose of 100 mg per day in rats, and 0.5 times the human exposure in rabbits. pfizermedical.com
However, at higher doses, evidence of fetotoxicity and pup mortality was observed. In rats, decreased fetal weights and delayed skeletal ossification were noted in conjunction with maternal toxicity. pfizermedical.com Furthermore, a study investigating the effects of desvenlafaxine on brain development in pregnant rats and their fetuses suggested that the compound induced some histopathological alterations in both maternal and fetal brains. nih.gov This study also observed an increase in the expression of certain neurotrophic factors, which could potentially alter brain development. nih.gov Another study using zebrafish as a model organism found that venlafaxine and its active metabolite, O-desmethylvenlafaxine (desvenlafaxine), could lead to developmental abnormalities such as pericardial edema, yolk sac edema, and spinal curvature in larvae.
Observational Studies on Exposure through Breast Milk and Infant Outcomes
Observational studies have been conducted to quantify the extent of desvenlafaxine transfer into breast milk and to assess the potential effects on nursing infants.
Desvenlafaxine is excreted into breast milk in modest amounts. nih.gov Studies measuring the concentration of desvenlafaxine in maternal plasma and breast milk have found that the infant's serum drug levels are generally less than 10% of the mother's. nih.gov The relative infant dose (RID), which is the infant's dose via milk relative to the mother's dose in mg/kg/day, has been estimated to be around 6.8%. researchgate.netnih.gov The theoretical infant dose of desvenlafaxine is reported to be about 41-45% of that for venlafaxine and its metabolite combined. researchgate.netnih.gov
| Study Parameter | Finding |
| Infant Serum Levels vs. Maternal Serum Levels | <10% |
| Relative Infant Dose (RID) | ~6.8% |
| Theoretical Infant Dose vs. Venlafaxine | 41-45% |
In a study of ten breastfeeding women with postnatal depression, the mean theoretic infant dose of desvenlafaxine via milk was 85 µg/kg/day. researchgate.netnih.gov The ratio of the drug concentration in the infant's plasma to the mother's plasma was 4.8% for all infants and 5.3% for those who were exclusively breastfed. researchgate.netnih.gov Importantly, no adverse effects were observed in the infants in this study. researchgate.netnih.gov
Another case study of a nursing mother taking desvenlafaxine and amisulpride (B195569) found the infant's serum desvenlafaxine concentration to be 1.7% of the maternal serum concentration. nih.gov A study involving ten infants breastfed by mothers taking desvenlafaxine (and in some cases other medications) found that while some infants were at a lower growth percentile at the time of the study compared to birth, all were deemed healthy with normal developmental scores. nih.gov
While these findings are generally reassuring, it is recommended that breastfed infants of mothers taking desvenlafaxine be monitored for any potential side effects, such as excessive sedation and adequate weight gain. nih.gov
Pharmacogenomics and Biomarker Research for Desvenlafaxine Succinate
Genetic Predictors of Treatment Response and Non-Response
The search for genetic markers that can predict a patient's response to Desvenlafaxine (B1082) is an active area of research, moving beyond metabolism to the drug's mechanism of action.
As a serotonin-norepinephrine reuptake inhibitor (SNRI), the genes encoding the transporters for these neurotransmitters are key candidates for pharmacodynamic research.
A prospective pilot study focused on the serotonin (B10506) transporter gene (SLC6A4) and the norepinephrine (B1679862) transporter gene (SLC6A2). nih.govsorbonne-universite.fr The study revealed that a polymorphism in the promoter region of SLC6A4, known as 5-HTTLPR, may influence treatment efficacy. nih.gov Patients who were homozygous for the short (S) allele of 5-HTTLPR demonstrated a 33% reduction in Hamilton Depression Rating Scale (HDRS) scores, compared to a 58% reduction for carriers of the long (L) allele. nih.govsorbonne-universite.fr However, this finding did not remain statistically significant after adjusting for other factors like age and baseline symptom severity. sorbonne-universite.fr No significant associations were found for the SLC6A2 polymorphisms studied. sorbonne-universite.fr
Other transporter genes, such as ABCB1 and ABCC1, which code for efflux transporters at the blood-brain barrier, have also been investigated. nih.gov A study evaluating a polygenic dosing algorithm (CNSDose) that includes variants in ABCB1 and ABCC1 found a strong concordance between the predicted dose and the actual clinical dose required to achieve remission in patients taking Desvenlafaxine. nih.gov This suggests that genetic variations affecting the transport of Desvenlafaxine into the central nervous system could be important predictors of treatment response. nih.govcpn.or.kr
Brain-Derived Neurotrophic Factor (BDNF) is crucial for neuronal survival and plasticity and has been implicated in the pathophysiology of depression and the mechanism of antidepressant action. mdpi.compsychiatryinvestigation.orgscirp.org
Research into the role of BDNF genetic variants as predictors of Desvenlafaxine response has produced mixed results. A 2013 double-blind clinical study found no correlation between baseline serum BDNF levels and treatment response to Desvenlafaxine. mdpi.comnih.gov However, the same study noted that the average increase in BDNF levels was significantly greater in patients with more severe depression at the start of the trial. mdpi.comresearchgate.net Another observational study from 2015 found that treatment with Desvenlafaxine significantly increased plasma BDNF levels from baseline to 12 weeks. nih.govresearchgate.net While these findings suggest that Desvenlafaxine treatment can modulate BDNF pathways, there is currently insufficient evidence to support using BDNF gene polymorphisms as reliable predictors of treatment success or failure with this specific drug. nih.govnih.gov
Table 2: Genetic Predictors of Desvenlafaxine Treatment Efficacy
| Gene/Polymorphism | Research Finding | Clinical Implication |
|---|---|---|
| ***SLC6A4* (HTTLPR)** | Homozygotes for the 'S' allele showed a 33% symptom reduction, versus 58% for 'L' allele carriers (unadjusted p=0.037). nih.govsorbonne-universite.fr | Preliminary evidence suggests the 'S' allele may be associated with a poorer response, but results need cautious interpretation and further validation. nih.gov |
| ABCB1* & *ABCC1 | A polygenic tool including these genes showed moderate concordance between predicted and actual dose needed for remission. nih.gov | Variants in blood-brain barrier transporter genes may influence the effective dose of Desvenlafaxine. nih.govcpn.or.kr |
| BDNF | No correlation between baseline BDNF levels and treatment response. mdpi.com Post-treatment BDNF levels were significantly increased. nih.govresearchgate.net | Changes in BDNF levels may be a marker of treatment effect rather than a baseline predictor of response. |
Identification of Biomarkers for Response, Remission, and Adverse Events
Beyond genetics, researchers are investigating other biological markers that could help personalize Desvenlafaxine treatment.
For response and remission , several candidates have emerged. One study suggested that baseline brain structure may be a predictive biomarker. nih.govpharmgkb.org In patients with persistent depressive disorder, a thicker cortex at baseline was predictive of a greater reduction in symptom severity when treated with Desvenlafaxine. nih.govpharmgkb.org Inflammatory markers are also of interest. cpn.or.kr For instance, a study on SNRIs (the class to which Desvenlafaxine belongs) found that lower baseline levels of the cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10) were predictive of remission. cpn.or.kr Another potential biomarker is C-reactive protein (CRP); some studies suggest that lower baseline CRP levels are associated with a better response to serotonergic antidepressants, though this is not specific to Desvenlafaxine. cpn.or.krnih.govpsychiatrictimes.com Higher baseline serum serotonin levels have also been associated with remission in patients beginning antidepressant therapy. cpn.or.kr
For the prediction of adverse events , there is less specific biomarker data available for Desvenlafaxine. However, one pharmacokinetic study made a notable finding: healthy volunteers who experienced any adverse drug reaction had a significantly higher area under the time-concentration curve (AUC), a measure of total drug exposure, compared to those who did not experience any adverse reactions (5115.35 vs. 4279.04 ng*h/mL, respectively). nih.gov This indicates that higher systemic exposure to the drug may be a key biomarker for the risk of developing adverse events. nih.gov
Table 3: Potential Biomarkers for Desvenlafaxine Treatment Outcomes
| Biomarker | Association with Outcome | Type of Outcome |
|---|---|---|
| Cortical Thickness | Thicker baseline cortex predicted greater symptom reduction. nih.govpharmgkb.org | Response |
| Drug Exposure (AUC) | Higher AUC was significantly associated with experiencing adverse drug reactions. nih.gov | Adverse Events |
| Interleukin-4 (IL-4) & Interleukin-10 (IL-10) | Lower baseline levels predicted remission for SNRIs. cpn.or.kr | Remission |
| C-Reactive Protein (CRP) | Lower baseline levels have been linked to better response to serotonergic antidepressants. cpn.or.krnih.gov | Response |
| Brain-Derived Neurotrophic Factor (BDNF) | Levels increased post-treatment, especially in more severe depression. mdpi.comnih.gov | Treatment Effect |
| Serotonin (Serum) | Higher baseline levels were associated with remission in patients starting antidepressants. cpn.or.kr | Remission |
Circulating Neurotransmitter Levels and Metabolites as Predictive Biomarkers
The primary mechanism of Desvenlafaxine Succinate (B1194679) involves the potentiation of serotonergic and noradrenergic activity in the central nervous system. medcentral.com It is a potent inhibitor of the transporters for serotonin (5-HT) and norepinephrine (NE), which increases the extracellular levels of these neurotransmitters. researchgate.netpatsnap.com
Preclinical research has provided direct evidence of this action. In studies using rat models, oral administration of desvenlafaxine was shown to significantly increase extracellular norepinephrine levels in the hypothalamus. researchgate.net When co-administered with a 5-HT(1A) antagonist to mimic chronic treatment effects, desvenlafaxine also led to a 78% increase in extracellular serotonin levels compared with baseline, with no significant effect on dopamine (B1211576) levels. researchgate.net This confirms its dual action on serotonin and norepinephrine systems. researchgate.net
Laboratory binding assays further quantify this mechanism. Desvenlafaxine demonstrates a high affinity for the human serotonin transporter (hSERT) and a lower, but still significant, affinity for the human norepinephrine transporter (hNET). researchgate.netnih.gov It shows weak affinity for the human dopamine transporter. researchgate.netnih.gov The specific binding affinities (Ki) have been measured as follows:
Human Serotonin Transporter (hSERT): 40.2 nM researchgate.net
Human Norepinephrine Transporter (hNET): 558.4 nM researchgate.net
While the foundational mechanism of increasing synaptic availability of serotonin and norepinephrine is well-established, clinical research has not yet consistently demonstrated that baseline circulating levels of these neurotransmitters or their metabolites in patients can reliably predict the therapeutic response to Desvenlafaxine Succinate. patsnap.compatsnap.comnih.gov Research into easily accessible peripheral biomarkers, such as serum serotonin, is ongoing to improve treatment outcomes for depressive disorders. cpn.or.kr
Inflammatory Markers and Immune System Modulators as Correlates of Response
Growing evidence suggests a significant link between the immune system and the pathophysiology of depression, as well as the response to antidepressant treatment. Research indicates that this compound's efficacy may be associated with its impact on inflammatory processes.
A study investigating combination therapy for Major Depressive Disorder (MDD) found that treatment with sertraline (B1200038) plus desvenlafaxine for 8 weeks resulted in a significant decrease in the serum levels of pro-inflammatory markers Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This reduction in inflammatory markers accompanied the therapeutic efficacy of the treatment. nih.govresearchgate.net
Furthermore, baseline inflammatory status may serve as a predictive biomarker for desvenlafaxine response. A randomized, placebo-controlled trial in women with breast cancer taking tamoxifen (B1202) found that the efficacy of desvenlafaxine in treating hot flashes was significantly greater among those with elevated baseline levels of pro-inflammatory cytokines. nih.gov The effects of 50 mg of desvenlafaxine were more pronounced in patients with depression or high plasma concentrations of IL-1β, IL-6, and TNF-α compared to those without these conditions. nih.gov For SNRIs in general, remission has also been linked to levels of anti-inflammatory cytokines such as IL-4 and IL-10. cpn.or.kr
| Marker | Study Finding | Implication | Reference |
|---|---|---|---|
| IL-6, TNF-α | Combination therapy with sertraline and desvenlafaxine significantly decreased serum levels after 8 weeks of treatment. | Therapeutic efficacy is associated with a reduction in pro-inflammatory cytokines. | nih.govresearchgate.net |
| IL-1β, IL-6, TNF-α | Greater treatment effects of desvenlafaxine were observed in patients with elevated baseline levels of these cytokines. | Baseline inflammatory status may predict response to desvenlafaxine. | nih.gov |
| hsCRP | Lower baseline levels of high-sensitivity C-reactive protein (hsCRP < 0.61 mg/dl) were associated with remission at 12 weeks for all antidepressant types, including SNRIs. | hsCRP may be a general predictor of antidepressant response. | cpn.or.kr |
| IL-4, IL-10 | Remission with SNRI treatment was correlated with levels of these anti-inflammatory cytokines. | Anti-inflammatory pathways may be involved in the therapeutic action of SNRIs. | cpn.or.kr |
Neuroimaging Biomarkers (e.g., functional connectivity, gray matter volume)
Structural and functional neuroimaging techniques have emerged as powerful tools for identifying objective, brain-based biomarkers of antidepressant response. Studies involving this compound have revealed specific changes in brain structure and connectivity that correlate with treatment outcomes.
Functional Connectivity: Research has shown that desvenlafaxine can modulate connectivity within specific brain networks. A randomized, double-blind, placebo-controlled trial found that desvenlafaxine treatment decreased functional connectivity within a thalamo-cortico-periaqueductal network when compared to placebo. nih.gov Critically, the magnitude of this reduction in connectivity was correlated with improvements in the severity of depressive symptoms. nih.gov This suggests that the thalamo-cortico-periaqueductal network could be an important target for the therapeutic action of desvenlafaxine. nih.gov
Gray Matter Volume and Cortical Thickness: Structural magnetic resonance imaging (MRI) has been used to investigate whether brain structure can predict or is altered by desvenlafaxine treatment.
Predictive Value: One randomized controlled trial found that while baseline cortical thickness was not associated with symptom severity, thicker baseline cortices did predict a greater reduction in symptoms for patients treated with desvenlafaxine, but not for those on placebo. researchgate.netnih.gov This suggests that pre-treatment brain structure may serve as a predictive biomarker for treatment response. researchgate.netnih.gov
Non-Responders: In a study examining the longitudinal effects of desvenlafaxine, non-responders to the treatment showed greater cortical thickness in the left pars orbitalis when compared to healthy controls. researchgate.netnih.gov However, the study did not find significant changes in cortical thickness over the 8-week treatment period, suggesting that short-term treatment may not produce structural changes detectable by MRI. researchgate.netnih.gov
| Biomarker Type | Region/Network | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Functional Connectivity | Thalamo-cortico-periaqueductal network | Desvenlafaxine decreased functional connectivity compared to placebo; this reduction correlated with symptom improvement. | This network may be a key target for the therapeutic effects of desvenlafaxine. | nih.gov |
| Gray Matter Volume (GMV) / Cortical Thickness (CT) | General Cerebral Cortex | Thicker baseline cortical thickness predicted greater symptom reduction in patients treated with desvenlafaxine. | Baseline cortical thickness may be a predictive biomarker of treatment response. | researchgate.netnih.gov |
| Angular Gyrus, Cuneus | Treatment with an SNRI (including desvenlafaxine) affected GMV in these regions over time. GMV change in the cuneus was inversely correlated with response. | Treatment may induce structural reorganization in specific brain regions linked to clinical response. | nih.gov | |
| Cortical Thickness (CT) | Left Pars Orbitalis | Treatment non-responders had greater cortical thickness in this region compared to controls. | Structural differences in the orbitofrontal cortex may be associated with a lack of response to desvenlafaxine. | researchgate.netnih.gov |
Preclinical Research and Translational Studies of Desvenlafaxine Succinate
Animal Models of Depression and Anxiety
Preclinical studies have utilized various well-established animal models that mimic aspects of depression and anxiety to investigate the efficacy of desvenlafaxine (B1082) succinate (B1194679). biospace.com These models are crucial for understanding the neurobiological underpinnings of these disorders and for the initial screening of potential antidepressant and anxiolytic compounds.
Behavioral Despair Models (e.g., Forced Swim Test, Tail Suspension Test)
Behavioral despair models are widely used to assess antidepressant-like activity. In these tests, rodents are exposed to an inescapable, stressful situation, and the duration of immobility is measured as an indicator of a depressive-like state.
In the Forced Swim Test (FST) , desvenlafaxine has been shown to decrease immobility time in mice and rats. ekb.egmedtextpublications.com This effect suggests an antidepressant-like action, as the animals spend more time actively trying to escape rather than adopting a passive, immobile posture. ekb.eg Studies have demonstrated that both acute and chronic administration of desvenlafaxine can produce this effect. medtextpublications.commdpi.com For instance, in a study involving ethanol-induced depression in mice, treatment with desvenlafaxine significantly decreased immobility time in the FST. medtextpublications.com
Similarly, in the Tail Suspension Test (TST) , another common model of behavioral despair, desvenlafaxine has been found to reduce immobility time. ekb.egnih.gov In a study using a corticosterone-induced depression model in mice, desvenlafaxine administration reversed the increased immobility time observed in the TST. researchgate.net
| Behavioral Despair Model | Animal | Key Finding with Desvenlafaxine Succinate |
| Forced Swim Test (FST) | Mice, Rats | Decreased immobility time. ekb.egmedtextpublications.comnih.gov |
| Tail Suspension Test (TST) | Mice | Decreased immobility time. ekb.egnih.govresearchgate.net |
Chronic Stress Models (e.g., Chronic Mild Stress, Social Defeat Stress)
Chronic stress models are considered to have greater etiological relevance to human depression, as they involve prolonged exposure to various unpredictable stressors.
The Unpredictable Chronic Mild Stress (UCMS) model has been employed to study the effects of desvenlafaxine. In a study on UCMS in mice, desvenlafaxine administration prevented the development of depressive-like behaviors, such as decreased sucrose (B13894) consumption (anhedonia). nih.gov It also prevented stress-induced deficits in white matter. nih.gov
The Chronic Social Defeat Stress (CSDS) model, which involves subjecting a mouse to repeated social subordination by a larger, more aggressive mouse, induces anxiety and social avoidance, behaviors relevant to depression. criver.com While direct studies on this compound in the CSDS model are less common, research on related compounds and the known mechanisms of SNRIs suggest potential efficacy in mitigating the behavioral consequences of this type of stress. mdpi.comresearchgate.net For example, a lower abundance of the gut bacterium Akkermansia has been observed in socially defeated mice with anxiety- and depressive-like behaviors, and administration of this compound has been reported to alleviate anxiety symptoms. researchgate.net
| Chronic Stress Model | Animal | Key Finding with this compound |
| Unpredictable Chronic Mild Stress (UCMS) | Mice | Prevented depressive-like behaviors and white matter deficits. nih.gov |
| Chronic Corticosterone-Induced Depression | Mice | Reversed anxiety-like and depressive-like behaviors. researchgate.net |
Neurochemical and Behavioral Studies in Animal Models
Investigations into the neurochemical and detailed behavioral effects of desvenlafaxine in animal models have provided insights into its mechanisms of action and its impact on cognitive and emotional processes.
Microdialysis Investigations of Neurotransmitter Release and Turnover
Microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. Studies using this method have been crucial in confirming the in vivo effects of desvenlafaxine on serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) levels.
In male rats, oral administration of this compound was found to significantly increase extracellular levels of NE in the hypothalamus. researchgate.netcapes.gov.br Interestingly, in these initial studies, it did not have a significant effect on dopamine (B1211576) (DA) levels. researchgate.netcapes.gov.br To further elucidate its effect on serotonin, desvenlafaxine was co-administered with a 5-HT1A antagonist (WAY-100635) to block the inhibitory autoreceptors. This combination resulted in a significant increase in extracellular 5-HT levels. researchgate.netcapes.gov.br
In ovariectomized rats, a model used to study menopausal symptoms, subcutaneous administration of desvenlafaxine, in the presence of a 5-HT1A antagonist, led to a marked increase in 5-HT levels in the medial preoptic area of the hypothalamus. Norepinephrine levels also increased, while dopamine levels remained unchanged. nih.gov
| Brain Region | Animal Model | Neurotransmitter Change with this compound |
| Hypothalamus | Male Rat | Increased Norepinephrine (NE). researchgate.netcapes.gov.br |
| Hypothalamus (with 5-HT1A antagonist) | Male Rat | Increased Serotonin (5-HT). researchgate.netcapes.gov.br |
| Medial Preoptic Area of Hypothalamus (with 5-HT1A antagonist) | Ovariectomized Rat | Increased Serotonin (5-HT) and Norepinephrine (NE). nih.gov |
Detailed Behavioral Phenotyping and Cognitive Function Assessments
Beyond the standard models of depression, studies have explored the broader behavioral effects of desvenlafaxine. In the elevated plus-maze test, a model of anxiety, desvenlafaxine increased the number of entries into the open arms, suggesting an anxiolytic effect. nih.gov
Research has also indicated that desvenlafaxine may influence neuronal maturation. One study found that desvenlafaxine may accelerate the maturation of new neurons in the dentate gyrus of adult male rats, a process known as adult hippocampal neurogenesis which has been linked to the effects of antidepressants. nih.gov
While a clinical study in healthy humans showed no significant impairment of psychomotor or cognitive performance, it is advised that patients be cautious when operating machinery until they are certain the medication does not adversely affect them. e-lactancia.orgfda.gov
In Vitro Studies and Cell-Based Assays
In vitro studies and cell-based assays are fundamental for characterizing the molecular targets and cellular effects of a drug. For this compound, these studies have confirmed its primary mechanism of action.
Competitive radioligand binding assays using cells expressing human serotonin (hSERT) and norepinephrine (hNET) transporters have determined the binding affinities (Ki) of desvenlafaxine. These studies show that desvenlafaxine binds to both hSERT and hNET, with a higher affinity for the serotonin transporter. researchgate.netnih.gov Specifically, the Ki values were found to be approximately 40.2 nM for hSERT and 558.4 nM for hNET. researchgate.netcapes.gov.br Desvenlafaxine exhibited weak binding affinity for the human dopamine transporter (hDAT). researchgate.netnih.gov
Furthermore, functional assays measuring the inhibition of [3H]5-HT and [3H]NE uptake confirmed that desvenlafaxine potently blocks both serotonin and norepinephrine reuptake. researchgate.net The IC50 values, which represent the concentration of the drug required to inhibit 50% of transporter activity, were 47.3 nM for hSERT and 531.3 nM for hNET. researchgate.net
Desvenlafaxine has been shown to have little to no significant activity at a large number of other neurotransmitter receptors and ion channels, highlighting its selectivity as a dual reuptake inhibitor. e-lactancia.orgfda.gov In vitro studies have also demonstrated that desvenlafaxine has a low potential for inhibiting various cytochrome P450 (CYP) enzymes, suggesting a lower likelihood of certain drug-drug interactions. medworksmedia.comwalshmedicalmedia.com Additionally, it is not a substrate or an inhibitor of the P-glycoprotein (P-gp) transporter. nih.govmedworksmedia.com
| Assay Type | Target | Result for this compound |
| Radioligand Binding Assay | Human Serotonin Transporter (hSERT) | High Affinity (Ki ≈ 40.2 nM). researchgate.netcapes.gov.br |
| Radioligand Binding Assay | Human Norepinephrine Transporter (hNET) | Moderate Affinity (Ki ≈ 558.4 nM). researchgate.netcapes.gov.br |
| Radioligand Binding Assay | Human Dopamine Transporter (hDAT) | Weak Affinity. researchgate.netnih.gov |
| Neurotransmitter Uptake Inhibition | Serotonin (5-HT) | Potent Inhibition (IC50 ≈ 47.3 nM). researchgate.net |
| Neurotransmitter Uptake Inhibition | Norepinephrine (NE) | Potent Inhibition (IC50 ≈ 531.3 nM). researchgate.net |
| Cytochrome P450 (CYP) Enzyme Inhibition | Various Isoforms (e.g., CYP2D6) | Low potential for inhibition. medworksmedia.comwalshmedicalmedia.com |
| P-glycoprotein (P-gp) Transport | N/A | Not a substrate or inhibitor. nih.govmedworksmedia.com |
Neuronal Cell Culture Models for Neuroplasticity and Synaptic Function Research
The investigation of this compound's impact on neuroplasticity and synaptic function has utilized various models, including in vivo studies that provide insights applicable to neuronal cell functions. Research indicates that the therapeutic effects of antidepressants are linked to neuroplasticity mechanisms that occur after chronic administration. mdpi.com
Studies in adult male rats have shown that this compound can influence neurogenesis, a key component of neuroplasticity. One study found that while the compound did not alter the total proportion of new granule neurons generated, it significantly accelerated their rate of maturation in the dentate gyrus of the hippocampus. plos.org This finding is noteworthy because the maturation of new hippocampal neurons is a process that takes several weeks, which aligns with the typical timeframe for observing the therapeutic effects of antidepressants. nih.gov Specifically, a high dose of desvenlafaxine was found to increase the number of new cells in the dentate gyrus, an effect that could be due to stimulated neuronal precursor cell (NPC) proliferation or enhanced new cell survival. nih.gov
Furthermore, research suggests that antidepressants like desvenlafaxine can increase levels of brain-derived neurotrophic factor (BDNF) in the hippocampus and frontal cortex. mdpi.com BDNF is a critical regulator of neuroplasticity, and its signaling may modulate the serotonergic system, contributing to the structural and functional changes at the synaptic level. mdpi.com The rapid effect of desvenlafaxine on adult neurogenesis may be linked to its pharmacokinetic properties, which allow it to reach steady-state plasma concentrations within days. plos.orgnih.gov This accelerated neuronal maturation could be a key mechanism underlying its therapeutic action. nih.gov
Synaptosomal Preparations for Transporter Function and Binding Analysis
The primary mechanism of action for desvenlafaxine is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters. patsnap.comfda.gov This has been extensively characterized using in vitro assays with cells expressing human transporters and through radioligand binding studies, which are analogous to analyses performed with synaptosomal preparations.
Desvenlafaxine binds to the human serotonin transporter (hSERT) and the human norepinephrine transporter (hNET), blocking the reuptake of these neurotransmitters and thereby increasing their concentration in the synaptic cleft. nih.govpatsnap.com Competitive radioligand binding assays have determined the binding affinity (Ki) and inhibitory concentration (IC50) of desvenlafaxine for these transporters. It demonstrates a higher affinity for the serotonin transporter compared to the norepinephrine transporter. wikipedia.orgnih.gov Specifically, it is approximately 10 times more potent at inhibiting serotonin uptake than norepinephrine uptake. wikipedia.orgscielo.br In contrast, desvenlafaxine shows weak affinity for the dopamine (DA) transporter and lacks significant affinity for other receptors like muscarinic cholinergic, H1-histaminergic, or α1-adrenergic receptors. fda.govportico.org This selectivity is a key feature of its pharmacological profile.
| Transporter/Target | Assay Type | Value (nM) | Reference |
|---|---|---|---|
| Human Serotonin Transporter (hSERT) | Binding Affinity (Ki) | 40.2 | researchgate.net |
| Human Norepinephrine Transporter (hNET) | Binding Affinity (Ki) | 558.4 | researchgate.net |
| Human Serotonin Transporter (hSERT) | Uptake Inhibition (IC50) | 47.3 | portico.org |
| Human Norepinephrine Transporter (hNET) | Uptake Inhibition (IC50) | 531.0 | portico.org |
This interactive table summarizes the in vitro binding and functional data for Desvenlafaxine.
In vivo microdialysis studies in rats have confirmed these in vitro findings. Administration of desvenlafaxine led to significant increases in extracellular levels of norepinephrine in the hypothalamus. researchgate.net When co-administered with a 5-HT1A antagonist (to mimic chronic treatment effects), levels of both serotonin and norepinephrine were increased, further supporting its dual mechanism of action. researchgate.net
Translational Relevance of Preclinical Findings to Human Therapeutics
The transition from preclinical observations to clinical application is a critical step in drug development. For this compound, the findings from animal models and in vitro studies have shown significant translational relevance to its use in humans.
Bridging Animal Model Efficacy Data to Clinical Outcomes in Humans
The antidepressant activity of this compound predicted by preclinical models has been substantiated in human clinical trials for Major Depressive Disorder (MDD). hpfb-dgpsa.ca The core mechanism identified in preclinical studies—potent and selective inhibition of serotonin and norepinephrine reuptake—is believed to be directly responsible for its clinical efficacy. fda.gov
In various animal models used to predict antidepressant effects, desvenlafaxine demonstrated a positive profile. portico.orghpfb-dgpsa.ca For example, it was shown to be effective in rodent models of depression and was found to increase levels of 5-HT and NE in the brain, consistent with its transporter inhibition activity. portico.orghpfb-dgpsa.ca Studies in rats demonstrated that orally administered desvenlafaxine rapidly penetrates the blood-brain barrier. portico.org
This preclinical efficacy profile translates to clinical outcomes in humans. Multiple randomized, double-blind, placebo-controlled studies have demonstrated the efficacy of desvenlafaxine in treating MDD in adults. nih.govresearchgate.net The primary efficacy measure in these trials, the mean change from baseline in the Hamilton Depression Rating Scale (HDRS-17) total score, showed significant improvement for patients treated with desvenlafaxine compared to placebo. nih.govresearchgate.net The consistency between the demonstrated mechanism of action in preclinical models (SNRI activity) and the positive results in human clinical trials for MDD highlights the successful translation of this preclinical data. nih.govhpfb-dgpsa.ca
| Preclinical Finding (Animal Models) | Clinical Outcome (Human Trials) | Reference |
|---|---|---|
| Potent inhibition of serotonin and norepinephrine transporters. | Demonstrated efficacy in treating Major Depressive Disorder (MDD). | fda.govnih.gov |
| Increased extracellular levels of NE and 5-HT in the rat brain. | Significant improvement in HDRS-17 depression scores compared to placebo. | portico.orgresearchgate.net |
| Efficacious in non-clinical models used to predict antidepressant activity. | Significant improvement on the Clinical Global Impressions-Improvement (CGI-I) scale. | nih.govhpfb-dgpsa.ca |
This interactive table illustrates the link between preclinical findings and clinical trial results.
Validation of Biomarkers Across Species
The validation of biomarkers across species is essential for confirming that the mechanisms observed in animal models are relevant to human pathophysiology and treatment response. For desvenlafaxine, pharmacokinetic and pharmacodynamic markers have been studied in both animals and humans.
A crucial aspect of biomarker validation is understanding metabolic pathways. In humans, desvenlafaxine is primarily metabolized through glucuronidation and to a lesser extent by the CYP3A4 enzyme; the CYP2D6 pathway is not involved. pfizermedicalinformation.com This is significant because venlafaxine's metabolism to desvenlafaxine is dependent on CYP2D6. nih.gov The finding that desvenlafaxine's pharmacokinetics are similar in humans with different CYP2D6 genetic phenotypes validates its distinct metabolic profile compared to its parent compound. pfizermedicalinformation.com Recent pharmacogenetic studies continue to explore the impact of various transporter and enzyme gene polymorphisms (e.g., in ABCB1, UGT1A1) on desvenlafaxine's pharmacokinetics, aiming to refine therapeutic strategies. nih.gov
The neurochemical changes observed in animals, such as increased synaptic availability of serotonin and norepinephrine, serve as fundamental pharmacodynamic biomarkers. portico.orgresearchgate.net While direct, real-time measurement of these neurotransmitters is not feasible in human clinical trials, the consistent clinical efficacy in treating depressive symptoms—which are hypothesized to be linked to monoamine imbalances—provides indirect validation of this mechanism across species. wikipedia.orgpatsnap.com
Comparative Research of Desvenlafaxine Succinate with Other Antidepressants
Comparison with Other Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
The SNRI class of antidepressants, which includes venlafaxine (B1195380), duloxetine (B1670986), milnacipran (B1663801), and levomilnacipran, works by blocking the reuptake of both serotonin (B10506) and norepinephrine (B1679862). cambridge.org While they share a common mechanism, there are notable differences among them.
Head-to-Head Efficacy Trials with Venlafaxine and Duloxetine
Direct comparisons between desvenlafaxine (B1082) and its parent drug, venlafaxine, have been a subject of interest. Desvenlafaxine is the major active metabolite of venlafaxine. psychopharmacologyinstitute.commedicinetoday.com.au Systematic reviews of the available literature, including a limited number of head-to-head trials, have suggested no significant difference in the clinical effectiveness of desvenlafaxine compared to venlafaxine for treating MDD in adults. psychscenehub.comnih.gov An indirect meta-analysis also concluded that desvenlafaxine is non-inferior to venlafaxine in terms of efficacy for major depression. cambridge.org Pooled results from two trials showed no difference in response or remission rates between the two drugs after eight weeks of treatment. nih.gov
In a multicenter, randomized, double-blind, non-inferiority trial comparing desvenlafaxine with duloxetine, desvenlafaxine was found to be non-inferior in efficacy for patients with MDD. nih.govresearchgate.net The study evaluated the change in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score from baseline to 8 weeks. The least-squares mean difference between the two groups was not statistically significant. nih.gov
Efficacy Comparison of Desvenlafaxine with Other SNRIs in MDD
| Comparison | Primary Outcome Measure | Key Finding | Citation |
|---|---|---|---|
| Desvenlafaxine vs. Venlafaxine | Response and Remission Rates | No significant difference in clinical effectiveness. | psychscenehub.comnih.gov |
| Desvenlafaxine vs. Duloxetine | Change in HAMD-17 Score | Desvenlafaxine is non-inferior to duloxetine. | nih.govresearchgate.net |
Comparative Safety and Tolerability Profiles Among SNRIs
While efficacy may be comparable, safety and tolerability profiles can differ among SNRIs. An indirect comparison suggested that desvenlafaxine may have a tolerability advantage over venlafaxine, specifically regarding a lower incidence of nausea. cambridge.orgresearchgate.net In a head-to-head trial with duloxetine, desvenlafaxine demonstrated a lower incidence of treatment-emergent adverse events, most notably nausea and dizziness. nih.govresearchgate.net Some research suggests that venlafaxine may be the least well-tolerated SNRI, with both serotonergic side effects and potential for dose-dependent hypertension. cambridge.org Conversely, duloxetine and milnacipran appear to be better tolerated with less cardiovascular toxicity. cambridge.org Desvenlafaxine is generally considered to have a favorable safety and tolerability profile. droracle.aitandfonline.com
Differences in Pharmacokinetic Profiles and Metabolic Pathways Compared to Other SNRIs
A significant distinguishing factor for desvenlafaxine is its simpler metabolic pathway. Both venlafaxine and duloxetine are metabolized through the P-450 isoenzyme system, which can lead to potential drug interactions. nih.gov Venlafaxine, in particular, relies on the CYP2D6 enzyme for its conversion to desvenlafaxine. psychopharmacologyinstitute.comresearchgate.net This makes its metabolism susceptible to genetic variations in CYP2D6 activity. nih.gov
In contrast, desvenlafaxine largely bypasses the P-450 isoenzyme system and is primarily metabolized through conjugation. nih.govdrugbank.com The primary metabolic pathway for desvenlafaxine is glucuronidation, with oxidative metabolism via CYP3A4 being a minor contributor. walshmedicalmedia.com This simpler metabolic profile reduces the likelihood of drug-drug interactions compared to other SNRIs. nih.govdrugbank.com This characteristic may be particularly beneficial for patients who are poor metabolizers of CYP2D6 or are taking other medications that interact with this enzyme. psychopharmacologyinstitute.com
Pharmacokinetic and Metabolic Comparison of SNRIs
| Compound | Primary Metabolic Pathway | Key Pharmacokinetic Feature | Citation |
|---|---|---|---|
| Desvenlafaxine | Conjugation (Glucuronidation) | Minimal involvement of CYP450 system, reducing potential for drug interactions. | nih.govdrugbank.comwalshmedicalmedia.com |
| Venlafaxine | CYP2D6 (to desvenlafaxine) | Metabolism is subject to CYP2D6 genetic polymorphism. | psychopharmacologyinstitute.comnih.gov |
| Duloxetine | CYP450 isoenzyme system | Potential for drug interactions. | nih.gov |
Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs are a first-line treatment for MDD, making their comparison with SNRIs like desvenlafaxine crucial for clinical decision-making. nih.gov
Efficacy and Remission Rate Differences in MDD and GAD
Dual-reuptake inhibitors like desvenlafaxine have been shown in some studies to have a small but statistically significant advantage in response and remission rates compared to SSRIs. nih.gov However, other research suggests no significant difference in general. researchgate.net
Differential Side Effect Profiles and Patient Acceptability
The side effect profiles of SNRIs and SSRIs have some overlap but also key differences. A study comparing desvenlafaxine and escitalopram (B1671245) found that adverse effects were more frequent with desvenlafaxine. jptcp.com In contrast, another study suggested that desvenlafaxine has a better tolerability profile, which may lead to improved adherence compared to some SSRIs. nih.gov Desvenlafaxine may also have a lower risk of sexual dysfunction compared to SSRIs and venlafaxine. psychopharmacologyinstitute.com Patient acceptability can be influenced by these side effect profiles, with some patients tolerating one class of medication better than another.
Efficacy and Tolerability of Desvenlafaxine vs. SSRIs
| Comparison | Key Efficacy Finding | Key Tolerability Finding | Citation |
|---|---|---|---|
| Desvenlafaxine vs. Escitalopram | Escitalopram showed greater improvement in depressive symptoms. | Adverse effects were more frequent with desvenlafaxine. | jptcp.com |
| Desvenlafaxine vs. Sertraline (B1200038) | Both effective, with sertraline showing a marginally better outcome. | Both were well-tolerated. | nih.govresearchgate.net |
Network Meta-Analyses of Antidepressant Efficacy and Tolerability
Network meta-analyses have become an essential tool for synthesizing evidence from multiple clinical trials, allowing for simultaneous comparison of numerous treatments even if they have not been directly compared in head-to-head trials. This methodology is particularly valuable in the field of psychiatry, where a wide array of antidepressant medications are available for the treatment of Major Depressive Disorder (MDD).
Relative Efficacy of Desvenlafaxine Succinate (B1194679) within the Broader Antidepressant Landscape
A landmark network meta-analysis by Cipriani et al. (2018) systematically reviewed and analyzed 522 trials involving 116,477 participants to compare the efficacy of 21 common antidepressants. psychiatryonline.orgnih.govox.ac.uk This extensive analysis provides a broad context for understanding the relative efficacy of desvenlafaxine succinate. In this meta-analysis, all antidepressants were found to be more effective than placebo for the acute treatment of adults with MDD. psychiatryonline.orgnih.gov
When considering efficacy, the study found that some antidepressants, such as amitriptyline, escitalopram, mirtazapine, paroxetine, and venlafaxine, demonstrated a higher efficacy profile compared to others. psychiatryonline.orgnih.gov Conversely, agents like fluoxetine (B1211875), fluvoxamine, reboxetine, and trazodone (B27368) were found to be among the least efficacious. psychiatryonline.orgnih.gov While desvenlafaxine was included in the broader analysis, it did not consistently rank among the most or least efficacious antidepressants, suggesting a moderate and reliable level of efficacy.
Direct head-to-head comparative trials and smaller meta-analyses provide further insight into the specific positioning of desvenlafaxine. For instance, in a randomized, rater-blinded 6-week clinical trial comparing escitalopram, desvenlafaxine, and vortioxetine (B1682262) for anxious depression, all three drugs showed similar therapeutic efficacy in terms of response and remission rates for both anxiety and depressive symptoms. cpn.or.krcpn.or.kr However, an individual analysis of depressive symptoms revealed that desvenlafaxine was superior to escitalopram in reducing anxiety somatic scores and hypochondriasis scores. cpn.or.kr
Another comparative study of desvenlafaxine versus sertraline found that both medications were effective in treating depression, with patients in both groups showing statistically significant improvement. nih.gov In this particular study, sertraline showed a marginally better clinical outcome. nih.gov A separate real-world observational study indicated that the remission rate was numerically higher with desvenlafaxine compared to a group receiving usual care with selective serotonin reuptake inhibitors (SSRIs) or other serotonin-norepinephrine reuptake inhibitors (SNRIs), although this difference was not statistically significant. nih.gov
The following table summarizes the comparative efficacy of this compound against other antidepressants based on available network meta-analysis data.
| Antidepressant Comparison | Efficacy Outcome (Response/Remission) | Key Findings | Citation |
| Desvenlafaxine vs. Placebo | Response and Remission Rates | All antidepressants, including desvenlafaxine, were more efficacious than placebo. | psychiatryonline.orgnih.gov |
| Desvenlafaxine vs. Escitalopram & Vortioxetine | Response and Remission Rates | Similar therapeutic efficacy for depressive and anxiety symptoms. Desvenlafaxine showed superiority in reducing specific symptoms like anxiety somatic scores compared to escitalopram. | cpn.or.krcpn.or.kr |
| Desvenlafaxine vs. Sertraline | Clinical Improvement | Both were effective, with sertraline showing a marginally better clinical outcome in one study. | nih.gov |
| Desvenlafaxine vs. Other SNRIs/SSRIs (Usual Care) | Remission Rate | Numerically higher remission rate for desvenlafaxine, but not statistically significant. | nih.gov |
Comparative Acceptability and Discontinuation Rates Across Classes
Acceptability of an antidepressant is a critical factor for treatment success and is often measured by the all-cause discontinuation rate in clinical trials. The network meta-analysis by Cipriani et al. (2018) also provided comprehensive data on the acceptability of 21 antidepressants. psychiatryonline.orgnih.gov For acceptability, agomelatine (B1665654) and fluoxetine were associated with fewer dropouts than placebo. psychiatryonline.org In head-to-head comparisons, agomelatine, citalopram, escitalopram, fluoxetine, sertraline, and vortioxetine were found to be more tolerable than other antidepressants. psychiatryonline.orgnih.gov Conversely, amitriptyline, clomipramine, duloxetine, fluvoxamine, reboxetine, trazodone, and venlafaxine had the highest dropout rates. psychiatryonline.orgnih.gov
A systematic review focusing on the maintenance phase of MDD treatment found that desvenlafaxine, along with paroxetine, sertraline, venlafaxine, and vortioxetine, had lower all-cause discontinuation rates compared to placebo. nih.gov However, a meta-analysis on antidepressant discontinuation syndrome found that desvenlafaxine was among the antidepressants with the highest incidence of discontinuation symptoms, alongside venlafaxine, imipramine, escitalopram, fluvoxamine, paroxetine, and duloxetine. jwatch.org It is important to note that the incidence of severe discontinuation symptoms was low across all antidepressants. jwatch.org
In a real-world study, the adjusted adherence rate at 12 months was significantly higher for desvenlafaxine (67.9%) compared to usual care with SSRIs or other SNRIs (59.9%). nih.gov This suggests that in a naturalistic setting, patients may find desvenlafaxine more tolerable, leading to better adherence. In a head-to-head trial with escitalopram and vortioxetine, desvenlafaxine had a significantly lower dropout rate. cpn.or.kr
The following table provides an overview of the comparative acceptability and discontinuation rates for this compound.
| Comparison Group | Metric | Key Findings | Citation |
| Placebo | All-Cause Discontinuation (Maintenance Phase) | Desvenlafaxine had a lower all-cause discontinuation rate than placebo. | nih.gov |
| Other Antidepressants | Discontinuation Symptoms | Desvenlafaxine was associated with a higher incidence of discontinuation symptoms compared to some other antidepressants. | jwatch.org |
| SSRIs/Other SNRIs (Usual Care) | 12-Month Adherence Rate | Adherence was significantly higher with desvenlafaxine (67.9%) versus usual care (59.9%). | nih.gov |
| Escitalopram & Vortioxetine | Dropout Rate | Desvenlafaxine had a significantly lower dropout rate in a head-to-head trial. | cpn.or.kr |
| Placebo | Discontinuation due to Adverse Events | The discontinuation rate for desvenlafaxine 50 mg/d was similar to placebo in some short-term trials. | nih.gov |
Future Research Directions and Unanswered Questions in Desvenlafaxine Succinate Research
Exploration of Novel Therapeutic Indications and Repurposing Research
While desvenlafaxine (B1082) is approved for major depressive disorder pfizer.comdrugbank.com, and has been explored off-label for conditions such as menopausal hot flashes and neuropathy due to diabetes, and vasomotor symptoms of menopause, its potential in other therapeutic areas is still being investigated drugbank.compsychopharmacologyinstitute.comnih.govnami.org. Limited evidence exists for its use in generalized anxiety disorder, social anxiety disorder, panic disorder, post-traumatic stress disorder (PTSD), and premenstrual dysphoric disorder (PMDD) psychopharmacologyinstitute.com. Further research is needed to systematically explore and validate its efficacy and safety in these or other novel indications, which could broaden its clinical application.
Personalized Medicine Approaches and Precision Psychiatry for Desvenlafaxine Succinate (B1194679)
The development of personalized medicine approaches and precision psychiatry for desvenlafaxine succinate is a critical area for future research. This involves identifying genetic or other biomarkers that can predict a patient's response to desvenlafaxine or their likelihood of experiencing adverse events. While some studies have explored genetic variations, such as those in the UGT1A1 and p-glycoprotein genes, in relation to desvenlafaxine dosing and response, more comprehensive research is required to establish robust pharmacogenomic guidelines for desvenlafaxine thecarlatreport.comresearchgate.net. The aim is to move beyond trial-and-error prescribing to a more tailored approach that optimizes treatment outcomes for individual patients.
Development and Validation of Predictive Models for Treatment Response and Adverse Events
Related to personalized medicine, significant research is needed to develop and validate predictive models for desvenlafaxine treatment response and the occurrence of adverse events. Machine learning algorithms, utilizing baseline clinical and genetic data, have shown promise in predicting remission status in patients treated with desvenlafaxine. One study reported a machine-learned model that predicted remission with an accuracy of 69.0% using 26 clinical features nih.gov. Further development and validation of such models are crucial to enable clinicians to make more informed treatment decisions, potentially reducing the time to effective treatment and minimizing exposure to ineffective therapies or preventable adverse reactions.
The following table summarizes the performance of a machine learning model in predicting desvenlafaxine remission:
| Model Type | Key Features Used | Accuracy | AUC | Sensitivity | Specificity |
| Linear Support Vector Machine nih.gov | 26 baseline clinical features | 69.0% nih.gov | - | - | - |
| Multilayer Feedforward Neural Network (2 hidden layers) frontiersin.org | Clinical and genetic biomarkers (SNPs, age, sex, baseline HAM-D, depressive episodes, marital status, suicide attempt) | - | 0.8228 ± 0.0571 frontiersin.org | 0.7546 ± 0.0619 frontiersin.org | 0.6922 ± 0.0765 frontiersin.org |
Research on Pharmacoeconomics and Healthcare Resource Utilization Associated with this compound
Pharmacoeconomic studies are vital for understanding the value of this compound in healthcare systems. While some studies have compared the cost-effectiveness of desvenlafaxine against other antidepressants, such as fluvoxamine, and investigated its impact on healthcare resource utilization (HRU) researchgate.netnih.govscirp.orgelsevier.esresearchgate.net, more extensive research is needed. These studies should consider broader healthcare perspectives, varied patient populations, and long-term economic impacts. For example, a 12-month study found desvenlafaxine was associated with a higher adherence rate and numerically higher remission rates compared to usual care (SSRIs/other SNRIs), leading to lower medical visits and suggesting a positive impact on disease-associated costs researchgate.netnih.gov. Further economic evaluations are needed to fully understand the financial implications of desvenlafaxine use within diverse healthcare settings.
The following table presents a comparative analysis of adherence and healthcare resource utilization:
| Treatment Group | Adherence Rate (12 months) researchgate.netnih.gov | Remission Rate researchgate.netnih.gov | Medical Visits Use researchgate.netnih.gov |
| Desvenlafaxine | 67.9% | 55.9% | 9.1 (6.0) |
| SSRI/Other SNRI (Usual Care) | 59.9% | 50.1% | 9.8 (4.8) |
Investigation of Rare Genetic Variants and Their Influence on this compound Response
While general pharmacogenomic studies explore common genetic variations, a more focused investigation into rare genetic variants and their influence on this compound response is warranted. Rare variants can significantly contribute to the functional variability of genes relevant to drug action nih.gov. Understanding how these rare variants affect the pharmacokinetics (e.g., metabolism by UGT1A1) or pharmacodynamics of desvenlafaxine could uncover novel insights into individual response differences and potential drug-gene interactions, contributing to truly personalized treatment strategies thecarlatreport.comresearchgate.netnih.govfrontiersin.org.
Integration of Advanced Neuroimaging and Multi-Omics Data for Deeper Mechanistic Understanding
To gain a deeper mechanistic understanding of this compound's action, future research should integrate advanced neuroimaging techniques (e.g., fMRI, PET) with multi-omics data (e.g., genomics, proteomics, metabolomics) frontiersin.org. While the exact mechanism of desvenlafaxine is thought to be related to the potentiation of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system through reuptake inhibition patsnap.comdrugbank.com, and it increases prefrontal dopamine (B1211576) levels psychopharmacologyinstitute.com, a comprehensive picture requires multi-modal data. This integrated approach could elucidate the neural circuitry changes induced by desvenlafaxine, identify novel molecular targets, and reveal intricate biological pathways involved in treatment response and non-response, ultimately paving the way for more targeted interventions.
Q & A
Q. What are the primary pharmacological mechanisms of desvenlafaxine succinate, and how do they inform preclinical experimental design?
this compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), with IC50 values of 47.3 nM for serotonin transporter (SERT) and 531.3 nM for norepinephrine transporter (NET) inhibition in vitro . Preclinical studies should utilize validated assays (e.g., radioligand binding or neurotransmitter uptake inhibition) to confirm target engagement. In vivo models should measure extracellular monoamine levels via microdialysis in brain regions like the hypothalamus, as demonstrated in rodent studies .
Q. What validated behavioral models are appropriate for assessing this compound’s antidepressant effects?
Use established depression models such as:
- Forced swim test (FST): Measures immobility time reduction.
- Tail suspension test (TST): Evaluates behavioral despair.
- Chronic mild stress (CMS): Mimics anhedonia via sucrose preference tests. Ensure dose ranges align with pharmacokinetic data (e.g., 100–600 mg/day in humans, adjusted for species-specific metabolism) .
Q. How should clinical trials be structured to evaluate this compound’s efficacy while accounting for placebo effects?
- Randomization: Use double-blind, placebo-controlled designs.
- Outcome measures: Employ validated scales like the Montgomery–Åsberg Depression Rating Scale (MADRS) or Hamilton Depression Rating Scale (HAMD), which are sensitive to treatment effects .
- Baseline stratification: Control for severity subgroups (e.g., moderate vs. severe depression) to reduce placebo response variability .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro IC50 values and in vivo efficacy of this compound in depression models?
- Pharmacokinetic factors: Measure brain penetration (e.g., 80.5% oral bioavailability in rats) and plasma-protein binding .
- Temporal dynamics: Use repeated dosing regimens to account for delayed neuroadaptive changes (e.g., receptor desensitization).
- Species differences: Adjust doses based on metabolic rates (e.g., cytochrome P450 isoform activity variations) .
Q. What methodological considerations are crucial when integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling in this compound studies?
- Data collection: Sample plasma and cerebrospinal fluid (CSF) at multiple timepoints to model blood-brain barrier penetration.
- Non-linear mixed-effects modeling (NONMEM): Use population PK-PD approaches to account for inter-individual variability .
- Biomarker integration: Corrogate monoamine metabolite levels (e.g., 5-HIAA, MHPG) with clinical outcomes .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound research?
- ANCOVA: Adjust for baseline severity and covariates (e.g., age, sex).
- MCP-Mod (Multiple Comparisons–Modeling): Identify minimum effective doses using dose-response curves .
- Bayesian hierarchical models: Handle missing data in longitudinal trials .
Data Contradiction and Interpretation
Q. How should conflicting results between preclinical and clinical studies on this compound’s dopaminergic activity be resolved?
- In vitro vs. in vivo: While desvenlafaxine shows weak dopamine transporter (DAT) binding (62% inhibition at 100 μM in vitro), in vivo rodent studies report no significant dopamine elevation . Resolve discrepancies by:
- Validating DAT occupancy via PET imaging in primates.
- Testing higher doses in animal models with concurrent microdialysis .
Q. What strategies mitigate bias when interpreting this compound’s efficacy in treatment-resistant depression (TRD)?
- Enrichment designs: Recruit TRD patients with prior SNRI non-response.
- Adjunctive therapy trials: Combine desvenlafaxine with cognitive-behavioral therapy (CBT) to control for psychosocial confounders .
Data Presentation and Reporting Standards
Q. How should researchers report this compound’s metabolic interactions in clinical studies?
- CYP450 inhibition: Disclose CYP2D6 inhibition (IC50 = 47.3 nM) and CYP3A4 induction potential, which alter co-administered drug metabolism .
- Tables: Summarize drug-drug interaction risks (Table 1).
Table 1: Key Metabolic Interactions of this compound
| Enzyme | Interaction Type | Clinical Implication |
|---|---|---|
| CYP2D6 | Competitive inhibition | ↑ Plasma levels of β-blockers, antipsychotics |
| CYP3A4 | Induction | ↓ Efficacy of oral contraceptives, statins |
| Source: |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
